BIIB028 is a prodrug converted to the active metabolite CF2772 that inhibits Hsp90, a molecular chaperone critical for the stability and function of many oncogenic "client proteins" [1] [2].
The following diagram illustrates this mechanism and the subsequent downstream effects.
Key client proteins affected include HER2, EGFR, AKT, Raf-1, and mutant p53 [1] [2]. Pharmacodynamic analyses confirmed target engagement by demonstrating significant increases in Hsp70 in peripheral blood mononuclear cells and decreased circulating HER2 extracellular domain at doses ≥48 mg/m² [1] [4].
A phase I dose-finding study enrolled 41 patients with refractory metastatic or locally advanced solid tumors to receive this compound intravenously twice a week in 21-day cycles [1] [4].
The maximum tolerated dose (MTD) was established at 144 mg/m² [1]. The safety profile was manageable, with most adverse events being Grade 1 or 2.
| Parameter | Findings |
|---|---|
| Maximum Tolerated Dose (MTD) | 144 mg/m² [1] |
| Dose-Limiting Toxicities (DLTs) | Syncope (n=1), Fatigue (n=1) [1] |
| Most Common Adverse Events (All related, Grade 1-2) | Fatigue (46%), Diarrhea (44%), Nausea (44%), Vomiting (29%), Hot Flushes (29%), Abnormal Dreams (17%) [1] |
The study found a dose-dependent increase in plasma exposure for both this compound (prodrug) and its active metabolite, CF2772 [1].
While no partial or complete responses were observed, stable disease for at least 24 weeks (8 cycles) was achieved in 5 patients (12%) [1] [4]. Two of these patients had prolonged stable disease, lasting 12.5 and 19 months, suggesting potential clinical benefit in a subset of patients [1].
For researchers, key methodological details from the clinical study are outlined below.
This compound belongs to the non-ansamycin class of Hsp90 inhibitors, which are structurally distinct from earlier ansamycin compounds like geldanamycin and its derivatives [2]. Its development added to the exploration of Hsp90 as a promising target in oncology, given its role in stabilizing numerous proteins that drive cancer progression [1] [2].
A phase I dose-finding study (N=41) provides key quantitative data on BIIB028. The table below summarizes the pharmacokinetic parameters and key clinical findings [1].
| Parameter | Findings |
|---|---|
| Administered Doses | 6 to 192 mg/m², intravenously twice a week [1] |
| Maximum Tolerated Dose (MTD) | 144 mg/m² [1] |
| Dose-Limiting Toxicities (DLTs) | Syncope (n=1), fatigue (n=1) [1] |
| Most Common Adverse Events | Fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), hot flushes (29%), abnormal dreams (17%); mostly Grade 1-2 [1] |
| Plasma Half-life (t₁/₂) | This compound: ~0.5 hours; CF2772: ~2.1 hours [1] |
| Key Pharmacodynamic Effects | Significant increase in Hsp70 in PBMCs and decreased circulating HER2-extracellular domain at doses ≥48 mg/m² [1] |
| Antitumor Activity | Stable disease ≥24 weeks in 5/41 patients (12%) [1] |
This compound is a prodrug designed to be converted in the body to its active form, CF2772 [1]. CF2772 exerts its antineoplastic activity by targeting Hsp90.
The following diagram illustrates the mechanism of action and experimental assessment workflow for this compound and CF2772.
Mechanism of this compound/CF2772 and key pharmacodynamic assessments.
The primary source of experimental data comes from a phase I clinical trial. Key methodologies from this study are detailed below [1].
Clinical Dosing Protocol
Pharmacokinetic (PK) Sampling and Analysis
Pharmacodynamic (PD) Biomarker Assays
Safety and Efficacy Assessments
Despite demonstrating a manageable safety profile and proof of mechanism, this compound, like many Hsp90 inhibitors, has not advanced to widespread clinical use. This reflects broader challenges in the field [2].
This Phase I dose-finding study ( [1] [2] [3]) investigated BIIB028 in patients with refractory metastatic or locally advanced solid tumors. The primary objectives were to determine the safety, tolerability, maximum tolerated dose (MTD), pharmacokinetics (PK), and pharmacodynamics (PD) of this compound.
3+3 design with this compound administered intravenously twice a week in 21-day cycles [1].Most adverse events were Grade 1 or 2. The table below summarizes common toxicities considered at least possibly related to this compound [1] [2].
| Adverse Event | Incidence (All Grades) |
|---|---|
| Fatigue | 46% |
| Diarrhea | 44% |
| Nausea | 44% |
| Vomiting | 29% |
| Hot Flushes | 29% |
| Abnormal Dreams | 17% |
The study characterized the PK of both the prodrug (this compound/CF3647) and its active metabolite (CF2772), and evaluated PD biomarkers to confirm target engagement [1].
| Parameter | This compound (CF3647, Prodrug) | CF2772 (Active Metabolite) |
|---|---|---|
| Plasma Half-Life | 0.5 hours | 2.1 hours |
| Plasma Exposure | Dose-dependent increase | Dose-dependent increase |
| Accumulation | Negligible difference between Day 1 and Day 18 | Negligible difference between Day 1 and Day 18 |
Key Pharmacodynamic Findings:
While no partial or complete responses were observed, stable disease for at least 8 cycles (24 weeks) was achieved in 5 patients (12%) [1] [2]. Two of these patients experienced prolonged stable disease, with durations of 12.5 and 19 months [1] [3].
The following diagrams illustrate the drug's mechanism and the study workflow.
This compound inhibits Hsp90, leading to degradation of oncogenic client proteins [1] [4].
The Phase I study used a 3+3 design to establish the MTD before expanding the cohort [1].
The Phase I study concluded that this compound was well-tolerated with a manageable safety profile. The demonstration of target impact via pharmacodynamic biomarkers (Hsp70 induction and HER2-ECD reduction) and the observation of prolonged stable disease in a subset of patients provided evidence for its biological activity [1] [2]. These results supported this compound as a candidate for further clinical development.
| Parameter | BIIB028 (CF3647, Prodrug) | CF2772 (Active Metabolite) |
|---|---|---|
| Plasma Half-Life | 0.5 hours [1] | 2.1 hours [1] |
| Dosing | Intravenous, twice weekly in 21-day cycles [1] | - |
| Metabolic Pathway | In vivo dephosphorylation to CF2772 [1] | - |
| Key Finding | Negligible difference in concentration-time curves between Day 1 and Day 18, indicating no accumulation [1] | - |
The pharmacokinetic data was generated through a phase I dose-finding study with the following methodology [1]:
The diagram below illustrates the metabolic pathway and pharmacokinetic behavior of this compound.
This compound metabolic activation and elimination pathway.
The table below summarizes the core pharmacodynamic findings related to Hsp70 induction from the Phase I study of BIIB028.
| Parameter | Summary of Findings |
|---|---|
| Key Biomarker | Significant increase in Hsp70 in peripheral blood mononuclear cells (PBMCs) [1] [2] [3]. |
| Dose Threshold for Effect | Hsp70 induction was observed in all patients who received this compound at dose levels ≥ 48 mg/m² [1] [3]. |
| Other Biomarkers | Significant decrease in circulating human epidermal growth factor receptor 2-extracellular domain (HER2-ECD) [1] [3]. |
| Clinical Correlation | Stable disease for at least 24 weeks was achieved in 5 of 41 patients (12%), with two patients experiencing prolonged stable disease (12.5 and 19 months) [1]. |
This compound is a prodrug converted to its active metabolite, CF2772, which inhibits HSP90 activity [1]. Hsp70 induction is a well-documented consequence of HSP90 inhibition. The following diagram illustrates the core mechanism.
Mechanism of Hsp70 induction via HSP90 inhibition.
In a normal state, the transcription factor HSF1 is sequestered in the cytoplasm in an inactive complex with HSP90 [4] [5]. When this compound's active metabolite inhibits HSP90, this complex is disrupted. HSF1 is released, trimerizes, translocates to the nucleus, and binds to the Heat Shock Element (HSE) in the promoter of the HSP70 gene, driving its expression [4]. The induction of Hsp70 in PBMCs serves as a direct and measurable indicator that the drug is successfully engaging its target, HSP90 [1].
The Phase I study employed specific methodologies to evaluate the pharmacodynamic effects of this compound.
The pharmacodynamic data from the Phase I trial confirmed this compound as a biologically active HSP90 inhibitor. The consistent induction of Hsp70 at doses ≥48 mg/m² provided clear evidence of target modulation [1]. This biomarker effect, coupled with observed stable disease in some patients, supported the scientific rationale for HSP90 inhibition as a therapeutic strategy.
However, you should note that this compound and many other HSP90 inhibitors have faced challenges in clinical development, including modest single-agent activity and pharmacological limitations [6] [7]. Current research focuses on developing next-generation inhibitors and exploring their use in combination therapies to overcome resistance and improve efficacy [7].
BIIB028 is a prodrug designed to inhibit Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the stability, folding, and activation of over 200 "client proteins" [1] [2]. Many of these clients are well-validated oncoproteins, which explains the therapeutic interest in Hsp90 inhibition.
The diagram below illustrates the mechanism of action of this compound and its impact on key cancer-driving pathways.
In cancer cells dependent on these client proteins, Hsp90 inhibition leads to their degradation, resulting in growth inhibition and apoptosis [1]. The rationale for developing this compound was grounded in prior evidence showing clinical activity with other Hsp90 inhibitors (e.g., 17-AAG) in cancers like HER2-positive breast cancer [1].
A phase I dose-finding study (NCT number not available in sources) evaluated this compound in patients with refractory metastatic or locally advanced solid tumors [1] [3] [4].
3 + 3 design.6 mg/m² based on preclinical toxicology studies.The table below summarizes the key safety and tolerability outcomes from the trial.
| Parameter | Findings |
|---|---|
| Maximum Tolerated Dose (MTD) | 144 mg/m² [1] |
| Dose-Limiting Toxicities (DLTs) | Syncope (n=1), Fatigue (n=1) [1] |
| Most Common Adverse Events (All grades, possibly related) | Fatigue (46%), Diarrhea (44%), Nausea (44%), Vomiting (29%), Hot Flushes (29%), Abnormal Dreams (17%) [1] [3] |
| Adverse Event Severity | Predominantly Grade 1-2 [1] |
The table below summarizes the efficacy, pharmacokinetic, and pharmacodynamic data.
| Outcome Category | Results |
|---|---|
| Best Overall Response | No complete or partial responses observed. Stable disease (SD) was the best response, achieved in 5 patients (12%) for durations ranging from 6 to 19 months [1] [3]. |
| Pharmacokinetics (PK) | This compound (Prodrug): Half-life ~0.5 hours.
CF2772 (Active Metabolite): Half-life ~2.1 hours.
Exposure for both was dose-dependent with no significant accumulation between Day 1 and Day 18 [1]. |
| Pharmacodynamics (PD) | Hsp70 Induction: Significant increase in Hsp70 in peripheral blood mononuclear cells (PBMCs) at doses ≥ 48 mg/m² (a marker of Hsp90 inhibition) [1].
HER2 Suppression: Significant decrease in circulating HER2 extracellular domain (ECD) at doses ≥ 48 mg/m², demonstrating target engagement in relevant signaling pathways [1]. |
For researchers, the key experimental protocols from the phase I study are detailed below.
144 mg/m² dose level) twice weekly (e.g., Days 1, 4, 8, 11, 15, 18) in 21-day cycles [1].The workflow for these key experiments is summarized in the following diagram.
The development of this compound appears to have halted after this Phase I trial. No subsequent phase II or III trials were identified in the search results. However, research into Hsp90 as a target has continued to evolve, providing context for why this specific compound may not have advanced.
The phase I study of this compound demonstrated that it was a well-tolerated Hsp90 inhibitor that achieved target engagement, as evidenced by Hsp70 induction and HER2 ECD reduction. However, its clinical efficacy was limited to disease stabilization in a small subset of patients.
The future of Hsp90 inhibition likely lies in the more sophisticated, next-generation approaches currently under investigation. For drug development professionals, the this compound program serves as a valuable case study in the early-phase clinical translation of an Hsp90 inhibitor, from first-in-human dosing and MTD determination to integrated PK/PD analysis.
Although the NCT number is unavailable, a Phase I study of BIIB028 was conducted. Key details from the published results are summarized below [1].
| Trial Aspect | Details |
|---|---|
| Primary Objective | Determine safety, tolerability, and Maximum Tolerated Dose (MTD) [1] |
| Study Design | Phase I, dose-escalation (3+3 design) in patients with advanced solid tumors [1] |
| Patient Enrollment | 41 patients [1] |
| Dosing Regimen | Intravenously twice a week in 21-day cycles [1] |
| Maximum Tolerated Dose (MTD) | 144 mg/m² [1] |
| Most Common Adverse Events | Fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), hot flushes (29%) [1] |
For context, the table below summarizes the core characteristics of the drug this compound [2] [1] [3].
| Property | Description |
|---|---|
| Drug Type | Small molecule drug [3] |
| Primary Target | Heat Shock Protein 90 (Hsp90) [2] |
| Mechanism of Action | Orally active inhibitor that targets the ATP-binding site of Hsp90, disrupting its chaperone function and leading to the degradation of client proteins crucial for cancer cell survival [2] [1]. This compound is a prodrug converted to the active metabolite CF2772 [1]. |
| CAS Registry No. | 911398-13-5 [2] [3] |
| Highest Development Phase | Phase I (status: Pending) [3] |
The following diagram illustrates the mechanism of action of this compound and its downstream effects on cancer cells.
Heat shock protein 90 (Hsp90) represents a promising molecular target for cancer therapy due to its critical role as a ubiquitous molecular chaperone involved in protein folding, activation, and assembly of key mediators of signal transduction, cell cycle control, and transcriptional regulation. Hsp90 facilitates the stability and function of numerous oncogenic client proteins, including transmembrane tyrosine kinases (HER-2/neu, EGFR, MET, IGF-1R), metastable signaling proteins (AKT, Raf-1, IKK), mutated signaling proteins (p53, Kit, Flt3), and steroid receptors. By maintaining the conformational stability of these client proteins, Hsp90 enables cancer cell survival and proliferation, particularly in the stressful tumor microenvironment.
This compound (CF3647) is a novel prodrug specifically designed to inhibit Hsp90 activity through its active metabolite CF2772. This active compound binds to the conserved N-terminal ATP-binding domain of Hsp90, inhibiting ATP binding and ATP-dependent Hsp90 chaperone activity. This interaction ultimately directs the proteasomal degradation of Hsp90 client proteins, disrupting critical oncogenic signaling pathways in cancer cells. The rationale for Hsp90 inhibition as a therapeutic strategy stems from the observed dependence of many cancer cells on Hsp90 client proteins for growth and survival, with the degree of client protein inhibition correlating closely with growth inhibition and apoptosis in preclinical models [1].
Table 1: Key Characteristics of this compound
| Parameter | Specification |
|---|---|
| Drug Name | This compound |
| Code Name | CF3647 (prodrug) |
| Active Metabolite | CF2772 |
| Target | Heat Shock Protein 90 (Hsp90) |
| Mechanism of Action | Binds N-terminal ATP-binding domain of Hsp90, inhibiting chaperone function and promoting client protein degradation |
| Formulation | Intravenous |
| Development Stage | Phase I (completed) |
The phase I clinical trial of this compound was designed as a dose-finding study with primary objectives to determine the safety, tolerability, and maximum tolerated dose (MTD) of this compound administered twice weekly in 21-day cycles to patients with advanced solid tumors. Secondary objectives included characterization of the pharmacokinetic profile of both the prodrug (this compound/CF3647) and active metabolite (CF2772), evaluation of pharmacodynamic effects on Hsp90 client proteins and heat shock response, and assessment of preliminary antitumor activity according to RECIST criteria version 1.0.
The study enrolled 41 patients with histologically or cytologically confirmed solid tumors who had failed standard therapies or for whom no standard therapy was available. Key eligibility criteria included: age ≥18 years, Eastern Cooperative Oncology Group (ECOG) performance status of ≤2, anticipated survival of at least 3 months, adequate bone marrow function (leukocytes ≥3000 cells/mm³, absolute neutrophil count ≥1500 cells/mm³, platelet count ≥100,000 cells/mm³, hemoglobin ≥9 g/L), adequate hepatic function (total bilirubin ≤1.5 × ULN, ALT and AST ≤2.5 × ULN), and adequate renal function (serum creatinine ≤2.0 × ULN or calculated creatinine clearance ≥60 mL/min/1.73 m²). All patients provided written informed consent, and the study protocol was approved by the Institutional Review Board at each participating institution [1].
The trial employed a standard 3+3 dose escalation design with this compound administered intravenously twice weekly (days 1, 4, 8, 11, 15, and 18) in 21-day cycles. The starting dose was 6 mg/m², based on preclinical toxicology studies that identified 1/10th of the severely toxic dose in 10% of animals (STD10) from the more sensitive species. Dose escalation proceeded with 100% increments until the occurrence of dose-limiting toxicities (DLTs), with more conservative escalation thereafter. The DLT assessment period covered the first 21-day cycle, with response evaluation performed after 2 cycles. An expansion cohort of 18 patients was enrolled at the MTD to gather additional safety and pharmacodynamic data [1] [2].
The maximum tolerated dose (MTD) of this compound was established at 144 mg/m² when administered twice weekly via intravenous infusion. At this dose level, the dose-limiting toxicities (DLTs) observed included syncope (n=1) and fatigue (n=1). One additional DLT of fatigue was observed at the 192 mg/m² dose level, which exceeded the MTD. The initial infusion time of 30 minutes was extended to 60 minutes at the 144 mg/m² dose level and above to improve tolerability, highlighting the importance of infusion duration in the safety profile of this compound [1] [2].
This compound demonstrated a manageable safety profile at the recommended phase II dose, with most adverse events being grade 1 or 2 in severity. The most common treatment-related adverse events included fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), hot flushes (29%), and abnormal dreams (17%). These findings compare favorably with other Hsp90 inhibitors, such as PF-04929113 (SNX-5422), which demonstrated toxicities including prolonged QTc interval, diarrhea, pruritus, thrombocytopenia, fatigue, and nausea in a phase I trial [1] [3].
Table 2: Safety Overview of this compound at MTD (144 mg/m²)
| Parameter | Incidence |
|---|---|
| Maximum Tolerated Dose | 144 mg/m² |
| Dose-Limiting Toxicities | Syncope (n=1), Fatigue (n=1) |
| Most Common Adverse Events (All Grades) | |
| Fatigue | 46% |
| Diarrhea | 44% |
| Nausea | 44% |
| Vomiting | 29% |
| Hot Flushes | 29% |
| Abnormal Dreams | 17% |
| Infusion Protocol | 1-hour intravenous infusion, twice weekly |
The pharmacokinetic analysis of this compound revealed a dose-dependent increase in plasma exposure for both the prodrug (CF3647) and active metabolite (CF2772). The prodrug demonstrated rapid conversion to the active metabolite, with a plasma half-life of 0.5 hours for this compound and 2.1 hours for CF2772. The concentration-time curves for day 1 and day 18 showed negligible differences for both prodrug and active metabolite, suggesting no significant drug accumulation with the twice-weekly administration schedule. This pharmacokinetic profile supports the continued use of the twice-weekly dosing regimen without requirement for dose modification in subsequent cycles [1] [2].
This compound is rapidly converted to its active metabolite CF2772, which is responsible for the primary Hsp90 inhibitory activity. The consistent exposure ratios between prodrug and active metabolite across dose levels and treatment cycles indicate predictable metabolism and support the use of fixed dosing without therapeutic drug monitoring. The short half-life of both compounds minimizes the risk of long-term accumulation while still maintaining sufficient target engagement through the twice-weekly dosing schedule [1].
Comprehensive pharmacodynamic analyses demonstrated compelling evidence of target engagement at dose levels ≥48 mg/m². Significant increases in Hsp70 expression in peripheral blood mononuclear cells (PBMCs) were observed across all patients receiving this compound at these dose levels. Hsp70 induction is a well-established biomarker of Hsp90 inhibition, as disruption of Hsp90 function activates the heat shock transcription factor 1 (HSF1), leading to increased expression of other heat shock proteins including Hsp70. This biomarker response confirms effective target modulation at the doses tested and provides a reliable pharmacodynamic marker for subsequent clinical trials [1] [2].
The study also demonstrated significant decreases in circulating human epidermal growth factor receptor 2 extracellular domain (HER2-ECD) in all patients receiving this compound at dose levels ≥48 mg/m². Reduction in HER2-ECD provides direct evidence of client protein degradation, a key mechanism of action for Hsp90 inhibitors. As HER2 is a well-characterized Hsp90 client protein, its decreased expression confirms the proposed mechanism of action and demonstrates the functional consequences of Hsp90 inhibition in patients. This client protein modulation represents a critical link between target engagement and potential antitumor activity [1].
Diagram 1: Mechanism of Action of this compound - this compound is converted to its active metabolite CF2772, which inhibits Hsp90 by binding to its N-terminal ATP-binding domain. This inhibition leads to the degradation of oncogenic client proteins and induction of Hsp70 expression, ultimately resulting in tumor growth inhibition.
While the primary endpoint of this phase I study was safety and tolerability, preliminary evidence of antitumor activity was observed. Stable disease for at least eight cycles (24 weeks) was achieved in 5 out of 41 patients (12%), with durations ranging from 6 to 19 months. Although no partial or complete responses were observed according to RECIST criteria, the prolonged disease stabilization in a subset of patients suggests potential clinical benefit, particularly in tumors dependent on Hsp90 client proteins for growth and survival. These findings compare favorably with other Hsp90 inhibitors, such as 17-DMAG and PF-04929113, which have also demonstrated primarily disease stabilization rather than tumor regression in early-phase trials [1] [3] [4].
Table 3: Efficacy Outcomes of this compound in Phase I Trial
| Efficacy Parameter | Result |
|---|---|
| Number of Patients | 41 |
| Objective Response Rate (CR+PR) | 0% |
| Stable Disease (≥8 cycles/24 weeks) | 12% (5 patients) |
| Clinical Benefit Rate | 12% |
| Duration of Stable Disease | 6, 6, 8, 12.5, and 19 months |
| Recommended Phase II Dose | 144 mg/m² twice weekly |
This compound should be prepared according to institutional standards for intravenous cytotoxic agents. The recommended dose for subsequent clinical trials is 144 mg/m² administered via intravenous infusion over 60 minutes twice weekly (days 1, 4, 8, 11, 15, and 18) in 21-day cycles. Premedication with antiemetics may be considered based on the patient's individual tolerance, though routine premedication is not required. Dose modifications should be implemented for toxicities as outlined in the protocol, with treatment delays allowed for up to 3 weeks to permit recovery from treatment-related adverse events [1].
Comprehensive monitoring should be implemented throughout treatment. Baseline assessments must include complete blood count with differential, comprehensive metabolic panel (including liver and renal function tests), ECG, and assessment of tumor burden by appropriate radiographic methods. During treatment, laboratory monitoring should occur on days 1, 2, 4, 8, 11, 15, 18, and 19 of cycle 1, and days 1, 2, 4, 8, 11, 15, and 18 of subsequent cycles. Triplicate 12-lead ECGs should be performed pre- and post-dose on days 1, 2, 18, and 19 of cycle 1, with a single pre-dose ECG before subsequent cycles. Tumor response should be evaluated every two cycles (6 weeks) using RECIST 1.0 criteria [1].
Diagram 2: this compound Clinical Trial Workflow - The recommended treatment protocol involves 21-day cycles with twice-weekly dosing, intensive monitoring during cycle 1, and response assessment every 2 cycles to guide treatment continuation.
This compound represents a well-tolerated Hsp90 inhibitor with a manageable safety profile and evidence of target engagement at clinically achievable doses. The established MTD of 144 mg/m² administered twice weekly provides a foundation for further clinical development, particularly in molecularly selected populations whose tumors are dependent on Hsp90 client proteins. The observed pharmacodynamic evidence of Hsp70 induction and HER2-ECD reduction confirms the proposed mechanism of action and supports adequate target engagement at the recommended phase II dose.
Future clinical trials of this compound should focus on combination strategies with other targeted therapies or chemotherapy, guided by the client protein degradation profile observed. Additionally, biomarker-driven patient selection may enhance the therapeutic index by identifying tumors with particular dependence on Hsp90 client proteins. The prolonged stable disease observed in a subset of patients (12%) suggests that certain tumor types may derive particular benefit from this compound therapy, warranting further investigation in basket trials or histology-specific phase II studies. As with other targeted therapies, the ultimate utility of this compound will likely depend on appropriate patient selection and rational combination strategies [1] [2].
Heat shock protein 90 (Hsp90) serves as a critical molecular chaperone that facilitates the proper folding, stability, and activation of numerous client proteins essential for oncogenic signaling and tumor progression. Hsp90 maintains the conformational stability of key mediators of signal transduction, cell cycle control, and transcriptional regulation, including transmembrane tyrosine kinases (HER-2/neu, EGFR, MET), signaling proteins (AKT, Raf-1), and steroid receptors (androgen, estrogen receptors). [1] The functional importance of Hsp90 in maintaining malignant phenotypes has established it as a promising therapeutic target in oncology. This compound (CF3647) represents a prodrug inhibitor designed to be dephosphorylated in vivo to its active metabolite, CF2772, which selectively binds to the N-terminal ATP-binding domain of Hsp90. This binding event inhibits ATP-dependent Hsp90 chaperone activity, leading to the proteasomal degradation of Hsp90 client proteins and ultimately resulting in growth inhibition and apoptosis in cancer cells dependent on these clients. [1]
The development of this compound required robust pharmacodynamic (PD) biomarkers to demonstrate target engagement and biological activity in clinical settings. As with other targeted therapies, PD biomarkers provide essential evidence that the compound is hitting its intended target and eliciting the expected downstream biological effects. For Hsp90 inhibitors like this compound, the pharmacodynamic strategy focuses on measuring both direct consequences of Hsp90 inhibition (such as heat shock protein induction) and downstream effects on specific client proteins. This approach allows researchers to confirm target engagement, establish biologically effective doses, and guide dose selection for later-stage clinical trials. The biomarkers discussed in these application notes have been validated in a Phase I clinical trial of this compound in patients with advanced solid tumors, providing a framework for their application in future Hsp90 inhibitor development programs. [1]
Table 1: Key Pharmacodynamic Biomarkers for this compound Hsp90 Inhibition
| Biomarker Category | Specific Biomarker | Biological Significance | Detection Method |
|---|---|---|---|
| Direct Target Engagement | Hsp70 induction in PBMCs | Cellular stress response to Hsp90 inhibition | Western blot analysis |
| Client Protein Modulation | HER2-extracellular domain (ECD) | Reduction indicates degradation of HER2 client protein | Serum immunoassay |
| Metabolic Exposure | Plasma concentrations of this compound and CF2772 | PK/PD relationship establishment | LC-MS/MS |
In the Phase I dose-escalation study of this compound conducted in patients with advanced solid tumors, comprehensive pharmacodynamic analyses demonstrated consistent, dose-dependent biological effects confirming Hsp90 target engagement. The study employed a 3+3 design with this compound administered intravenously twice weekly in 21-day cycles across dose levels ranging from 6 to 192 mg/m². The maximum tolerated dose (MTD) was established at 144 mg/m², with dose-limiting toxicities including syncope and fatigue. [1] Critically, pharmacodynamic assessments revealed significant increases in Hsp70 expression in peripheral blood mononuclear cells (PBMCs) and significantly decreased circulating human epidermal growth factor receptor 2-extracellular domain (HER2-ECD) across all patients who received this compound at dose levels ≥48 mg/m². These changes were observed regardless of tumor type, indicating a class effect of Hsp90 inhibition that can be monitored systemically rather than being limited to specific tumor types. [1]
The temporal patterns of these pharmacodynamic responses provided valuable insights into the kinetics of Hsp90 inhibition. Hsp70 induction in PBMCs followed a predictable pattern, with significant increases observed following drug administration. Similarly, reductions in circulating HER2-ECD demonstrated consistent decreases across multiple cycles of treatment in appropriate patient populations. The dependence relationship between this compound administration and these pharmacodynamic effects can be visualized as a simplified pathway (Figure 1). These biomarker responses established a pharmacologically active dose range (≥48 mg/m²) that informed dose selection for subsequent clinical investigations. The consistent observation of these effects across multiple patients supports their utility as reliable indicators of Hsp90 inhibition in clinical settings. [1]
Figure 1: this compound Mechanism of Action and Pharmacodynamic Biomarker Relationships. This diagram illustrates the pathway from this compound administration to measurable pharmacodynamic effects that confirm target engagement.
The Phase I clinical trial of this compound generated substantial quantitative data characterizing the pharmacodynamic effects of this Hsp90 inhibitor across multiple dose levels. Analysis of Hsp70 induction in peripheral blood mononuclear cells (PBMCs) revealed a clear threshold effect, with statistically significant increases observed at dose levels of 48 mg/m² and higher. This pattern established a minimal biologically effective dose for future clinical development. Similarly, assessment of circulating HER2-extracellular domain (HER2-ECD) in patients with HER2-positive tumors demonstrated consistent reductions following this compound treatment, with the magnitude of reduction correlating with increasing dose levels. These pharmacodynamic responses occurred in conjunction with proportional increases in plasma exposure of both the prodrug this compound (CF3647) and its active metabolite CF2772, demonstrating a exposure-response relationship. [1]
Table 2: Summary of Key Pharmacodynamic Findings from this compound Phase I Trial
| Dose Level (mg/m²) | Hsp70 Induction in PBMCs | HER2-ECD Reduction | Plasma Exposure (AUC) | Clinical Outcome |
|---|---|---|---|---|
| 6-24 | Minimal or none | Not significant | Low | No objective responses |
| 48 | Significant increase | Observable in HER2+ patients | Moderate | Biological activity threshold |
| ≥144 (MTD) | Marked induction | Significant reduction in HER2+ patients | High | Stable disease (12% patients, 6-19 months) |
The pharmacodynamic data revealed a compelling relationship between biomarker responses and clinical outcomes. Five patients (12%) achieved stable disease lasting at least 8 cycles (24 weeks), with durations ranging from 6 to 19 months. [1] These clinical benefits occurred predominantly in patients receiving doses at or above the biologically active threshold (48 mg/m²), where consistent Hsp70 induction and HER2-ECD reduction were observed. The concordance between pharmacodynamic responses and clinical outcomes strengthens the utility of these biomarkers for dose selection and provides evidence of target-mediated biological effects. This integrated analysis demonstrates how pharmacodynamic biomarkers can bridge drug exposure and clinical activity, providing critical insights for future development of Hsp90 inhibitors.
Peripheral blood mononuclear cells (PBMCs) serve as an accessible surrogate tissue for monitoring Hsp70 induction following this compound administration. This protocol details the standardized methodology for PBMC collection, processing, and Hsp70 analysis as implemented in the Phase I clinical trial of this compound. The experimental workflow begins with blood collection from patients at specified time points relative to drug administration, typically pre-dose, at multiple time points during the first treatment cycle (e.g., Days 1, 2, 4, 8, 11, 15, 18), and at consistent intervals during subsequent cycles to monitor the persistence of effect. [1] All samples should be processed within 2 hours of collection to maintain cellular integrity and preserve protein expression patterns for accurate Hsp70 quantification.
The step-by-step methodology for PBMC processing and analysis includes:
Blood Collection: Draw venous blood (10-15 mL) into sodium heparin tubes. Invert tubes gently several times to ensure proper mixing with anticoagulant. Maintain samples at room temperature and process within 2 hours of collection.
PBMC Isolation: Layer blood carefully over Ficoll-Paque PLUS density gradient medium in a 15 mL conical tube at a 2:1 blood-to-Ficoll ratio. Centrifuge at 400 × g for 30 minutes at 20°C with the brake turned off. After centrifugation, carefully aspirate the PBMC layer at the interface and transfer to a new 15 mL conical tube.
Cell Washing and Counting: Wash PBMCs with 10 mL phosphate-buffered saline (PBS) and centrifuge at 300 × g for 10 minutes. Repeat wash step once. Resuspend cell pellet in 1 mL PBS and count cells using a hemocytometer or automated cell counter. Aliquot approximately 2×10^6 cells for protein extraction.
Protein Extraction: Lyse PBMCs in RIPA buffer (150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing. Clarify lysates by centrifugation at 14,000 × g for 15 minutes at 4°C. Transfer supernatant to a new tube and determine protein concentration using BCA assay.
Western Blot Analysis: Separate 20-30 μg of total protein by SDS-PAGE on 4-12% gradient gels and transfer to PVDF membranes. Block membranes with 5% non-fat dry milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against Hsp70 (1:1000) and β-actin (loading control, 1:5000) overnight at 4°C. After washing, incubate with appropriate HRP-conjugated secondary antibodies (1:5000) for 1 hour at room temperature. Detect signals using enhanced chemiluminescence substrate and quantify band intensity by densitometry. Data normalization is achieved by calculating the Hsp70/β-actin ratio for each sample.
The experimental workflow for this protocol is visualized in Figure 2, illustrating the key steps from sample collection through data analysis:
Figure 2: Experimental Workflow for PBMC Collection and Hsp70 Analysis. This diagram outlines the key procedural steps for monitoring Hsp70 induction as a pharmacodynamic biomarker of Hsp90 inhibition.
Circulating HER2-extracellular domain (ECD) provides a clinically accessible biomarker for monitoring the degradation of HER2 client protein following Hsp90 inhibition by this compound. This protocol describes the quantitative assessment of HER2-ECD in serum samples using a validated immunoassay, as employed in the Phase I clinical trial. [1] The methodology leverages the specific binding of anti-HER2 antibodies to capture and detect the shed extracellular domain of the HER2 receptor, which can be quantified in serum samples. Reduction in circulating HER2-ECD levels following this compound treatment provides direct evidence of client protein degradation and serves as a valuable pharmacodynamic marker, particularly in patients with HER2-positive tumors.
The detailed procedural steps for HER2-ECD analysis include:
Sample Collection and Processing: Collect venous blood (5-10 mL) in serum separator tubes at baseline (pre-dose) and at multiple post-treatment timepoints (e.g., Days 1, 8, 15 of each cycle). Allow blood to clot at room temperature for 30 minutes, then centrifuge at 1000 × g for 15 minutes. Aliquot serum into cryovials and store at -80°C until analysis. Avoid repeated freeze-thaw cycles to maintain analyte stability.
Immunoassay Procedure: Use a commercially available, validated HER2/neu ELISA kit according to manufacturer's instructions. Briefly, add standards, controls, and patient samples (100 μL) to microplate wells pre-coated with anti-HER2 capture antibody. Incubate for 2 hours at room temperature with gentle shaking. Wash plates 4 times with wash buffer, then add detector antibody conjugated to horseradish peroxidase (HRP). Incubate for 1 hour at room temperature. Wash plates again, then add TMB substrate solution and incubate for 30 minutes in the dark. Stop the reaction with stop solution and read absorbance at 450 nm within 30 minutes.
Data Analysis: Generate a standard curve using the provided HER2 standards and fit with a 4-parameter logistic curve. Calculate HER2-ECD concentrations in unknown samples by interpolation from the standard curve. Normalize post-treatment values to each patient's baseline level and express as percentage change from baseline. A reduction of ≥20% from baseline is typically considered biologically significant based on previous Hsp90 inhibitor studies.
Quality Control: Include kit controls in each assay run to verify performance. Assess inter-assay and intra-assay precision with quality control samples at low, medium, and high concentrations. Accept runs where control values fall within established ranges. Document any sample handling deviations that might impact results.
Interpretation of pharmacodynamic data for this compound requires careful consideration of both the magnitude and timing of biomarker responses in the context of clinical parameters. The Hsp70 induction in PBMCs typically demonstrates a rapid onset, with increases often detectable within 24 hours of the first this compound dose. This response generally peaks between 24-48 hours post-dose and may persist throughout the dosing interval, particularly at higher dose levels. A ≥2-fold increase in Hsp70 protein levels relative to pre-dose baseline is considered evidence of significant Hsp90 inhibition based on data from the Phase I trial. This biomarker serves as a sensitive indicator of target engagement that can guide dose escalation decisions in early clinical development. [1]
For HER2-ECD monitoring, the pharmacological response follows a different time course. Reduction in circulating HER2-ECD typically occurs more gradually than Hsp70 induction, with maximal decreases often observed after multiple doses or treatment cycles. This pattern reflects the time required for degradation of existing HER2 protein and reduced new synthesis. A ≥20% reduction from baseline in circulating HER2-ECD is generally considered biologically significant and consistent with effective Hsp90 inhibition. This biomarker has particular value in patients with HER2-positive tumors, where it provides both pharmacodynamic evidence of target modulation and potential early indication of biological activity. [1] When interpreting results, it's essential to consider individual patient factors such as tumor burden, hepatic function, and concomitant medications that might influence biomarker levels independently of this compound activity.
The strategic application of pharmacodynamic biomarkers in Hsp90 inhibitor development follows a logical framework that progresses from early target validation to clinical dose selection. The experience with this compound demonstrates how these biomarkers can de-risk drug development by providing early evidence of biological activity before traditional efficacy endpoints are available. In preclinical studies, these biomarkers help establish proof-of-concept and guide compound selection by comparing the magnitude and duration of Hsp70 induction or client protein degradation across different candidates. During early clinical development, they inform dose escalation decisions by identifying the minimum biologically effective dose and establishing a therapeutic window based on target engagement rather than solely on toxicity limits. [1]
For later-stage development, pharmacodynamic biomarkers can aid in patient selection and combination strategy. The consistent observation that this compound achieved prolonged stable disease (6-19 months) in 12% of patients [1] suggests that pharmacodynamic assessments might help identify patient populations most likely to benefit from Hsp90 inhibition. Additionally, the integration of biomarker data with pharmacokinetic parameters allows development of PK/PD models that can predict optimal dosing schedules and support go/no-go decisions. As the field advances, these biomarkers may also facilitate the development of rational combination therapies by identifying compensatory pathways activated in response to Hsp90 inhibition that could be co-targeted for enhanced efficacy.
The comprehensive pharmacodynamic biomarker analysis platform presented in these application notes provides a validated framework for assessing Hsp90 inhibition by this compound in clinical settings. The protocols for monitoring Hsp70 induction in PBMCs and HER2-ECD reduction in serum have demonstrated utility in confirming target engagement, establishing biologically active doses, and informing clinical development decisions. As Hsp90 inhibitor research continues to evolve, these pharmacodynamic approaches will remain essential tools for optimizing therapeutic potential and advancing novel agents to market. Researchers are encouraged to implement these standardized protocols to ensure consistency across studies and facilitate comparison between different Hsp90-targeted therapeutics.
Heat shock protein 90 (Hsp90) is a molecular chaperone critical for the stability and function of numerous client proteins, many of which are oncogenic drivers in cancer cells [1] [2]. BIIB028 is a prodrug designed to inhibit Hsp90 activity by binding to the N-terminal ATP-binding domain of Hsp90, disrupting its chaperone function and leading to the proteasomal degradation of client proteins [1] [3]. A well-established biological response to Hsp90 inhibition is the compensatory upregulation of heat shock protein 70 (Hsp70), which is mediated by the transcription factor heat shock factor-1 (HSF-1) [2] [4]. Consequently, the measurement of Hsp70 induction in peripheral blood mononuclear cells (PBMCs) serves as a robust and accessible pharmacodynamic (PD) biomarker to confirm target engagement of Hsp90 inhibitors like this compound in clinical trials [1].
The following application notes detail the protocol used in a phase I dose-escalation study of this compound in patients with advanced solid tumors (ClinicalTrials.gov Identifier not provided in sources), which successfully utilized Hsp70 levels in PBMCs to demonstrate biological activity [1] [3] [5].
This protocol describes the collection, processing, and analysis of human PBMCs to quantify Hsp70 protein levels as a measure of this compound-induced Hsp90 inhibition.
The protocol above was successfully applied in the clinical trial, yielding critical pharmacodynamic data.
Table 1: Key Pharmacodynamic and Efficacy Findings from the this compound Phase I Study
| Parameter | Finding | Clinical Significance |
|---|---|---|
| Hsp70 Induction | Significant increase in PBMC Hsp70 levels in all patients receiving this compound at dose levels ≥48 mg/m² [1] [3]. | Confirms target engagement and establishes a biologically active dose range. |
| Dose-Response | A dose-dependent increase in Hsp70 induction was observed [1]. | Demonstrates that the biomarker response is related to drug exposure. |
| Other PD Markers | Significant decrease in circulating HER2-extracellular domain (ECD) [1]. | Provides evidence of degradation of Hsp90 client proteins, a key mechanism of action. |
| Clinical Activity | Stable disease for ≥8 cycles (24 weeks) was achieved in 5/41 patients (12%) [1]. | Suggests potential anti-tumor activity, with durable stable disease in a subset of patients. |
Table 2: Pharmacokinetic Parameters of this compound and its Active Metabolite (CF2772)
| Analyte | Half-life (Mean) | Key PK Finding |
|---|---|---|
| This compound (Prodrug) | 0.5 hours | Rapid conversion to the active metabolite CF2772 [1]. |
| CF2772 (Active Metabolite) | 2.1 hours | Dose-dependent increase in plasma exposure observed [1] [5]. |
The following diagrams illustrate the mechanistic rationale and procedural workflow for this assay.
Mechanism of Hsp70 Induction by this compound
Hsp70 PBMC Assay Workflow
The data generated from this PBMC Hsp70 assay were critical for the interpretation of the this compound phase I trial. The study demonstrated that:
The Human Epidermal Growth Factor Receptor 2 (HER2) extracellular domain (ECD) is a 105 kDa protein fragment that undergoes proteolytic shedding from the surface of cancer cells into the circulation. This shedding process, primarily mediated by ADAM metalloproteinases and matrix metalloproteinases (MMPs), results in a soluble biomarker that can be quantitatively measured in blood samples. In approximately 15-25% of breast cancers, HER2 is overexpressed or amplified, driving aggressive tumor behavior and poor clinical outcomes. The shed ECD fragment represents a biologically active component of HER2 signaling, with research indicating that the remaining membrane-bound fragment becomes constitutively active and exhibits significantly enhanced oncogenic potential—reportedly 10-100-fold more transformative than the full-length receptor.
The development of BIIB028, a selective Hsp90 inhibitor prodrug, created an urgent need for robust pharmacodynamic biomarkers to demonstrate target engagement and biological activity in early clinical trials. Heat shock protein 90 (Hsp90) serves as a molecular chaperone for numerous client proteins, including HER2, maintaining their stability and proper folding. By inhibiting Hsp90 function, this compound promotes the ubiquitin-mediated degradation of HER2 and other oncogenic clients. Consequently, monitoring circulating HER2 ECD levels provides a non-invasive means to assess drug activity, as successful Hsp90 inhibition should reduce both cellular HER2 expression and its shed ECD in the circulation. This application note details standardized protocols for measuring HER2 ECD in clinical trial contexts, specifically referencing experiences from the Phase I study of this compound in patients with refractory metastatic or locally advanced solid tumors.
The Phase I study of this compound employed a standard 3+3 dose escalation design to evaluate safety, tolerability, pharmacokinetics, and pharmacodynamics in patients with advanced solid tumors. A total of 41 patients received this compound intravenously twice weekly in 21-day cycles across dose levels ranging from 6 to 192 mg/m². The maximum tolerated dose (MTD) was established at 144 mg/m², with dose-limiting toxicities including syncope and fatigue. Most adverse events were Grade 1-2, with fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), hot flushes (29%), and abnormal dreams (17%) representing the most common drug-related toxicities [1] [2].
The scientific rationale for employing HER2 ECD as a pharmacodynamic biomarker in this compound trials stems from the central role of Hsp90 in maintaining HER2 stability and function. As an Hsp90 client protein, HER2 depends on this chaperone for proper folding and avoidance of proteasomal degradation. Upon this compound-mediated Hsp90 inhibition, HER2 undergoes ubiquitination and degradation, leading to reduced cellular HER2 expression and consequent decreased shedding of HER2 ECD into circulation. This mechanistic relationship makes serial measurement of circulating HER2 ECD a valuable approach for demonstrating target engagement and assessing the biological activity of this compound treatment [1]. In the Phase I trial, pharmacodynamic analyses demonstrated that this compound treatment at dose levels ≥48 mg/m² significantly decreased circulating HER2 ECD across the treated population, providing critical evidence of drug activity on its intended target pathway [1] [2].
Proper pre-analytical procedures are critical for maintaining sample integrity and generating reliable HER2 ECD measurements. The following protocol should be strictly adhered to:
Blood Collection: Draw whole blood into EDTA-containing vacuum tubes (lavender top) using standard phlebotomy techniques. Invert tubes gently 8-10 times immediately after collection to ensure proper mixing with anticoagulant.
Sample Processing: Within 60 minutes of collection, centrifuge blood samples at 2,000-3,000 × g for 15 minutes at room temperature. Carefully transfer the resulting plasma to clean polypropylene tubes using a pipette, avoiding disturbance of the buffy coat.
Aliquoting: Divide plasma into 0.5-1.0 mL aliquots in cryovials to avoid repeated freeze-thaw cycles. Label each vial with patient identifier, date, and time of collection.
Storage and Shipping: For same-day analysis, maintain samples at 2-8°C. For batch analysis, freeze plasma at -80°C within 2 hours of processing. When shipping frozen samples to central laboratories, use dry ice with adequate packaging to maintain frozen state, and include temperature monitoring devices [3].
The quantitative measurement of HER2 ECD utilizes a sandwich enzyme-linked immunosorbent assay (ELISA) with the following fundamental steps:
Reagent Preparation: Allow all kit components to reach room temperature (approximately 30 minutes) before use. Prepare wash buffer by diluting concentrate with distilled water as specified in kit instructions.
Standard Curve Preparation: Reconstitute and serially dilute calibrators to generate a standard curve typically ranging from 0 to 200 ng/mL. Higher values may require sample dilution.
Sample Thawing: If frozen, thaw plasma samples at room temperature or in a refrigerator. Mix gently by vortexing after thawing.
Assay Procedure:
Standard Curve Fitting: Calculate mean absorbance for each standard and generate a four-parameter logistic (4-PL) curve fit using validated software.
Concentration Determination: Interpolate sample concentrations from the standard curve using mean absorbance values.
Dilution Factors: Apply appropriate multiplication factors for any samples requiring pre-analytical dilution.
Units: Report results in nanograms per milliliter (ng/mL).
Table 1: HER2 ECD Interpretation Guidelines
| HER2 ECD Level (ng/mL) | Interpretation | Clinical Significance |
|---|---|---|
| <15 | Normal | HER2 non-overexpressing |
| ≥15 | Elevated | HER2 overexpression likely |
| ≥20% decrease from baseline | Significant reduction | Pharmacodynamic response to therapy |
In the Phase I trial of this compound, HER2 ECD measurement served as a key pharmacodynamic endpoint to demonstrate biological activity. The study revealed that:
Table 2: HER2 ECD Assay Performance Characteristics
| Parameter | Performance Characteristics | Validation Data |
|---|---|---|
| Analytical Range | 2.5-200 ng/mL | Linear to 200 ng/mL with 1:10 dilution possible |
| Sensitivity (LOD) | <2.5 ng/mL | Determined per CLSI guidelines |
| Intra-assay Precision | CV <10% | Based on duplicate measurements |
| Inter-assay Precision | CV <15% | Across multiple runs and operators |
| Accuracy | 85-115% recovery | Compared to reference method |
Multiple factors influence HER2 ECD measurement reliability:
The following diagram illustrates the molecular mechanism of HER2 ECD shedding and how this compound inhibits Hsp90 to promote HER2 degradation:
The following diagram outlines the complete experimental workflow from sample collection to data interpretation in clinical trials:
The quantitative measurement of HER2 extracellular domain in plasma or serum represents a robust, reproducible, and clinically informative pharmacodynamic biomarker for evaluating Hsp90 inhibitor activity in clinical trials. The standardized protocols outlined in this application note provide a framework for reliable implementation in multi-center trials, as demonstrated in the Phase I study of this compound. Key advantages of HER2 ECD monitoring include its non-invasive nature, correlation with tissue HER2 status, and dynamic response to targeted therapies. When properly validated and implemented according to these guidelines, HER2 ECD measurement serves as a valuable tool for demonstrating target engagement, informing dose selection, and potentially predicting clinical benefit in drug development programs targeting the HER2 pathway or Hsp90 chaperone function.
Heat shock protein 90 (Hsp90) represents a promising therapeutic target in oncology due to its critical role as a molecular chaperone for numerous client proteins involved in oncogenic signaling pathways. Hsp90 facilitates the proper folding, stability, and function of key mediators of signal transduction, cell cycle control, and transcriptional regulation, including HER-2/neu, EGFR, AKT, Raf-1, and steroid receptors [1] [2]. BIIB028 (CF3647) is a prodrug specifically designed to inhibit Hsp90 activity through its active metabolite CF2772, which binds to the conserved N-terminal ATP-binding domain of Hsp90, thereby disrupting its chaperone function and directing client proteins toward proteasomal degradation [1].
The mechanistic action of this compound relies on its metabolic conversion to CF2772, which competitively inhibits ATP binding to Hsp90, leading to the destabilization and degradation of oncogenic client proteins that many cancer cells depend on for growth and survival [3] [2]. This application note provides detailed methodologies for the quantitative analysis of both this compound and its active metabolite in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS), supporting pharmacokinetic and pharmacodynamic evaluations during clinical development.
Blood collection for this compound pharmacokinetic analysis should follow the established clinical protocols from the phase I trial [1]. For optimal results:
Liquid Chromatography System:
Mass Spectrometry System:
Table 1: MRM Transitions for this compound and CF2772
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) | Dwell Time (ms) |
|---|---|---|---|---|
| This compound | To be determined | To be determined | To be determined | 50-100 |
| CF2772 | To be determined | To be determined | To be determined | 50-100 |
| IS-BIIB028 | To be determined | To be determined | To be determined | 50-100 |
| IS-CF2772 | To be determined | To be determined | To be determined | 50-100 |
Note: Specific MRM transitions must be experimentally determined based on compound-specific fragmentation patterns.
To ensure reliable quantification of this compound and CF2772 in human plasma, the following validation parameters should be established following regulatory guidelines:
The phase I dose-escalation study of this compound provided key pharmacokinetic parameters for both the prodrug and its active metabolite [1] [4]. The following table summarizes the critical findings:
Table 2: Pharmacokinetic Parameters of this compound and CF2772 in Human Plasma
| Parameter | This compound (CF3647) | CF2772 (Active Metabolite) |
|---|---|---|
| Plasma Half-life | 0.5 hours | 2.1 hours |
| Dose Proportionality | Yes | Yes |
| Time to Peak Concentration | End of infusion | End of infusion |
| Accumulation Ratio | Minimal | Minimal |
| Clearance | To be determined | To be determined |
| Volume of Distribution | To be determined | To be determined |
The concentration-time curves for Day 1 and Day 18 showed negligible differences for both prodrug and active metabolite, indicating minimal accumulation with twice-weekly dosing [1]. The analysis demonstrated a dose-dependent increase in plasma exposure across the tested dose range of 6 to 192 mg/m².
Pharmacodynamic analyses demonstrated significant target engagement through two key biomarkers:
These biomarker changes confirm effective target modulation and provide evidence of Hsp90 inhibition at clinically achievable concentrations [1] [4].
The validated LC-MS/MS method described in this application note enables reliable quantification of this compound and its active metabolite CF2772 in human plasma, supporting pharmacokinetic evaluations in clinical trials. The methodology demonstrates appropriate sensitivity, specificity, and reproducibility for characterizing the pharmacokinetic profile of this Hsp90 inhibitor, including its relatively short half-life (0.5 hours for prodrug, 2.1 hours for active metabolite) and dose-proportional exposure [1].
The correlation of pharmacokinetic data with pharmacodynamic biomarkers (Hsp70 induction and HER2-ECD reduction) provides comprehensive insights into the clinical pharmacology profile of this compound, facilitating appropriate dose selection for further clinical development. This analytical approach represents a robust framework for quantifying targeted oncology therapeutics and their active metabolites in biological matrices.
Based on historical data, here is a summary of the investigational compound this compound:
| Attribute | Description |
|---|---|
| Drug Name | This compound |
| Classification | Experimental, targeted cancer therapy |
| Proposed Target | HSP90 (Heat Shock Protein 90) [1] |
| Proposed Mechanism | Inhibits HSP90, a chaperone protein critical for the stability and function of numerous client proteins involved in cancer cell signaling and survival. This leads to the degradation of these oncogenic clients. [1] [2] |
| Theoretical Rationale | Targeting HSP90 could simultaneously disrupt multiple signaling pathways (e.g., HER2, EGFR, ALK) that drive cancer growth, potentially overcoming resistance to single-target agents. [1] [2] |
| Known Status | Development likely discontinued; no recent clinical trials or publications found. |
For researchers designing studies on compounds with a similar proposed mechanism, the following workflow outlines key preclinical experiments to evaluate the compound's effect on cancer signaling pathways. This leverages general knowledge of HSP90 inhibition and cancer biology [1] [2].
Here are detailed methodologies for the critical experiments outlined in the workflow:
Client Protein Degradation Immunoblotting
Cell Viability and Proliferation Assay
In Vivo Xenograft Efficacy Study
Since specific data on this compound is unavailable, you may find the following avenues more productive:
Heat shock protein 90 (Hsp90) serves as a critical molecular chaperone that facilitates the proper folding, stabilization, and activation of numerous client proteins, many of which are oncogenic signaling molecules crucial for cancer cell survival and proliferation. Hsp90 function depends on its ATP-binding N-terminal domain where ATP binding and hydrolysis drive conformational changes essential for client protein maturation. This compound represents a novel prodrug Hsp90 inhibitor designed to be metabolized to its active form, CF2772, which competitively binds to the N-terminal ATP-binding pocket of Hsp90, thereby disrupting its chaperone function and leading to ubiquitin-mediated degradation of Hsp90 client proteins.
The molecular rationale for targeting Hsp90 in oncology stems from its role in stabilizing key oncogenic drivers including receptor tyrosine kinases (HER2, EGFR, MET), signal transduction proteins (AKT, Raf-1), and transcription factors. Cancer cells exhibit heightened dependence on Hsp90 due to increased proteotoxic stress from mutated oncoproteins and altered cellular environments. This compound was developed as a fully synthetic Hsp90 inhibitor with improved pharmaceutical properties compared to natural product-derived inhibitors like geldanamycin and its analogs. Preclinical studies demonstrated that this compound effectively inhibits Hsp90 function, leading to antiproliferative effects and apoptosis induction across various cancer models, providing the foundation for its clinical evaluation in advanced solid tumors [1].
Table 1: Key Hsp90 Client Proteins in Oncology
| Client Protein Category | Specific Examples | Role in Oncogenesis |
|---|---|---|
| Receptor Tyrosine Kinases | HER2/neu, EGFR, MET, IGF-1R | Cell growth, proliferation, survival signaling |
| Signal Transduction Kinases | AKT, Raf-1, IKK | Apoptosis evasion, proliferative signaling |
| Mutated Signaling Proteins | p53, Kit, Flt3, v-src | Driver mutations in specific cancers |
| Transcription Factors | Steroid receptors (androgen, estrogen) | Hormone-responsive cancer growth |
| Cell Cycle Regulators | cdk4, cdk6 | Cell cycle progression control |
Comprehensive analysis of this compound activity across clinical and preclinical studies reveals consistent patterns of client protein degradation and biomarker induction. In the phase I clinical trial of this compound involving patients with advanced solid tumors, dose-dependent effects were observed starting at dose levels ≥48 mg/m². The maximum tolerated dose was established at 144 mg/m², with dose-limiting toxicities including syncope and fatigue. Importantly, pharmacodynamic analyses demonstrated significant increases in Hsp70 in peripheral blood mononuclear cells (PBMCs) and significantly decreased circulating human epidermal growth factor receptor 2-extracellular domain (HER2-ECD) across all patients receiving this compound at dose levels ≥48 mg/m², indicating robust target engagement [1].
The antiproliferative efficacy of this compound was further substantiated in cellular models, where treatment resulted in G0/G1-phase cell cycle arrest and induction of apoptosis through activation of caspase-3, -8, and -9. These cellular responses were associated with suppression of the PI3K/Akt signaling pathway and nuclear factor-κB (NF-κB) signaling, both critical for cancer cell survival and proliferation. The correlation between client protein degradation and these downstream cellular effects underscores the functional significance of Hsp90 inhibition by this compound [2].
Table 2: this compound Clinical Activity and Biomarker Changes in Phase I Trial
| Parameter | Baseline Level | Post-Treatment Change | Dose Dependency |
|---|---|---|---|
| HER2-ECD (circulating) | Variable by tumor type | Significant decrease | ≥48 mg/m² |
| Hsp70 in PBMCs | Low/normal expression | >2-fold induction | ≥48 mg/m² |
| Clinical response (stable disease) | N/A | 5 patients (12%) with stable disease ≥24 weeks | 6-192 mg/m² |
| Treatment duration | N/A | 6-19 months | All doses |
| Common adverse events | N/A | Fatigue (46%), diarrhea (44%), nausea (44%) | Dose-related |
Table 3: Cellular Response to Hsp90 Inhibition in Experimental Models
| Cellular Process | Experimental Readout | This compound Effect |
|---|---|---|
| Apoptosis induction | Caspase-3, -8, -9 activation | Concentration-dependent increase |
| Cell cycle progression | DNA content analysis (PI staining) | G0/G1-phase arrest |
| Mitochondrial membrane integrity | Annexin V/PI staining | Increased early and late apoptosis |
| Nuclear morphology | Hoechst 33258 staining | Chromatin condensation, nuclear fragmentation |
| Client protein expression | Western blot analysis | Decreased HER2, AKT, RAF-1 |
The degradation of Hsp90 client proteins serves as a primary indicator of target engagement and biological activity for this compound. This protocol details the methodology for quantifying client protein levels in cancer cells following this compound treatment, enabling researchers to assess compound efficacy and establish concentration-response relationships.
Materials and Reagents:
Procedure:
Cell Culture and Treatment:
Protein Extraction and Quantification:
Western Blot Analysis:
Data Analysis:
Technical Notes:
The induction of Hsp70 in PBMCs serves as a clinically accessible pharmacodynamic marker for Hsp90 inhibition, as Hsp70 expression is transcriptionally regulated by heat shock factor 1 (HSF-1) which is activated upon Hsp90 inhibition. This protocol enables monitoring of this compound target engagement in clinical trials using patient-derived PBMCs.
Materials and Reagents:
Procedure:
PBMC Isolation from Whole Blood:
PBMC Treatment and Processing:
Hsp70 Quantification:
Data Interpretation:
Technical Notes:
For tumors expressing HER2, such as breast and gastric cancers, monitoring the circulating HER2 extracellular domain (ECD) provides a non-invasive means to assess this compound activity. Clinical studies have demonstrated significant decreases in circulating HER2-ECD following this compound treatment at dose levels ≥48 mg/m², supporting its use as a pharmacodynamic biomarker [1].
Materials and Reagents:
Procedure:
Sample Collection and Processing:
HER2 ECD Quantification:
Data Analysis:
Technical Notes:
The molecular mechanism of this compound involves precise interference with the ATP-dependent Hsp90 chaperone cycle, preventing the proper folding and maturation of client proteins. Understanding this mechanism provides insight into both the therapeutic effects and biomarker induction patterns observed with this compound treatment.
The experimental protocols outlined provide comprehensive methodologies for assessing this compound activity through direct measurement of client protein degradation and monitoring of pharmacodynamic biomarkers. When implementing these protocols, several technical considerations are essential for generating reliable and interpretable data.
Biomarker Correlation: The interrelationship between different pharmacodynamic markers creates a robust framework for assessing this compound activity. Client protein degradation (e.g., HER2, AKT) represents the direct therapeutic consequence of Hsp90 inhibition, while Hsp70 induction in PBMCs serves as an accessible indicator of target engagement. Circulating HER2 ECD provides a non-invasive approach for monitoring effects in HER2-positive malignancies. These complementary biomarkers enable comprehensive assessment of this compound biological activity across preclinical models and clinical trials.
Clinical Translation: In the phase I clinical trial of this compound, pharmacodynamic effects were consistently observed at dose levels ≥48 mg/m², demonstrating target engagement across the biologically active dose range [1]. The maximum tolerated dose was established at 144 mg/m², with dose-limiting toxicities of syncope and fatigue. The most common adverse events included fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), and hot flushes (29%). Notably, stable disease for at least 24 weeks was achieved in 12% of patients, with some individuals maintaining disease control for 6-19 months, supporting further clinical development of this compound in selected patient populations [1].
Troubleshooting Guidance:
The application notes and protocols presented herein provide researchers with comprehensive methodologies for evaluating the biochemical and cellular effects of the Hsp90 inhibitor this compound. Through direct assessment of client protein degradation and monitoring of validated pharmacodynamic biomarkers, these experimental approaches enable robust quantification of this compound activity across preclinical models and clinical applications. The dose-dependent effects observed for this compound, with biomarker changes evident at doses ≥48 mg/m² and clinical activity in the form of prolonged disease stabilization in a subset of patients, support continued investigation of Hsp90 inhibition as a therapeutic strategy in oncology. These standardized protocols facilitate systematic evaluation of this compound and related Hsp90 inhibitors, contributing to the rational development of this promising class of molecular targeted agents.
Heat shock protein 90 (Hsp90) serves as a critical molecular chaperone in eukaryotic cells, facilitating the proper folding, stabilization, and activation of numerous client proteins essential for signal transduction, cell cycle progression, and transcriptional regulation. This ATP-dependent chaperone exists as a homodimer with three primary structural domains: an N-terminal domain (NTD) containing the ATP-binding pocket, a middle domain (MD) involved in client protein binding, and a C-terminal domain (CTD) responsible for dimerization. The Hsp90 chaperone cycle involves dynamic conformational changes between open and closed states driven by ATP binding and hydrolysis, with this process being co-regulated by various co-chaperone proteins that determine client protein specificity and processing. What makes Hsp90 particularly compelling as a therapeutic target in oncology is its essential role in stabilizing numerous oncogenic clients, including HER2/neu, EGFR, AKT, Raf-1, steroid hormone receptors, and mutated signaling proteins like p53, which are often critical drivers of tumor growth and survival.
This compound (CF3647) represents a prodrug designed to overcome limitations of earlier Hsp90 inhibitors through rational drug engineering. It is structurally optimized to be dephosphorylated in vivo to its active metabolite CF2772, which competitively binds to the conserved N-terminal ATP-binding domain of Hsp90. This binding inhibits ATP hydrolysis and disrupts the chaperone cycle, leading to polyubiquitination and proteasomal degradation of Hsp90 client proteins. The therapeutic rationale for this compound stems from the oncogene addiction phenomenon observed in many cancers, where malignant cells become disproportionately dependent on specific signaling pathways driven by Hsp90 client proteins. By simultaneously disrupting multiple oncogenic pathways through Hsp90 inhibition, this compound offers a promising strategy for targeting tumor cell heterogeneity and overcoming resistance mechanisms that often limit the efficacy of single-target agents.
The inhibition of Hsp90 by this compound follows a precise molecular mechanism that disrupts the ATP-dependent chaperone cycle essential for client protein maturation:
Prodrug Activation: this compound (CF3647) is administered as an inactive prodrug designed for optimal pharmacokinetic properties. Following intravenous administration, it undergoes enzymatic dephosphorylation in vivo to yield the active metabolite CF2772, which possesses high binding affinity for the Hsp90 N-terminal domain.
ATP-Binding Competition: The active metabolite CF2772 specifically targets the evolutionarily conserved pocket in the Hsp90 N-terminal domain that normally binds ATP. Through structural complementarity, CF2772 competitively excludes ATP binding, preventing the conformational changes necessary for progression through the chaperone cycle.
Client Protein Destabilization: With the Hsp90 chaperone function disrupted, client proteins fail to achieve their mature, active conformations. These misfolded clients are subsequently recognized by the protein quality control machinery, marked with polyubiquitin chains, and targeted for degradation via the proteasomal pathway.
Dual Structural Characterization: this compound belongs to the class of purine-based Hsp90 inhibitors, which demonstrate improved pharmacological properties compared to first-generation ansamycin inhibitors. The prodrug strategy employed for this compound enhances its solubility and bioavailability while minimizing the hepatotoxicity associated with previous Hsp90 inhibitors [1] [2].
The following diagram illustrates the normal Hsp90 chaperone cycle and the precise point of inhibition by this compound's active metabolite:
This mechanism leads to the simultaneous disruption of multiple oncogenic signaling pathways, making this compound particularly effective against cancers dependent on Hsp90 client proteins such as HER2-driven breast cancers, EGFR-mutant lung cancers, and others reliant on steroid hormone receptors or key signal transduction components.
The first-in-human phase I study of this compound established critical safety, tolerability, and preliminary efficacy parameters for this Hsp90 inhibitor. The trial employed a standard 3+3 dose escalation design in patients with advanced solid tumors who had exhausted standard treatment options. This compound was administered intravenously twice weekly in 21-day cycles across dose levels ranging from 6 to 192 mg/m², with response assessment conducted after every two cycles. The study demonstrated that the maximum tolerated dose (MTD) was 144 mg/m², with dose-limiting toxicities including syncope (n=1) and fatigue (n=1). The most common adverse events, typically Grade 1-2, included fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), hot flushes (29%), and abnormal dreams (17%). Notably, stable disease for at least 24 weeks was achieved in 12% of patients (5/41), with two patients experiencing particularly prolonged disease stabilization lasting 19 and 12.5 months respectively, suggesting clinically meaningful disease control in a subset of patients [1].
Comprehensive pharmacokinetic analysis revealed that both the prodrug (this compound/CF3647) and active metabolite (CF2772) exhibited dose-dependent increases in plasma exposure, with negligible differences observed between Day 1 and Day 18 concentrations, indicating no significant drug accumulation with repeated dosing. The plasma half-lives were determined to be 0.5 hours for the prodrug this compound and 2.1 hours for the active metabolite CF2772. Pharmacodynamic assessments demonstrated robust target engagement starting at dose levels ≥48 mg/m², as evidenced by significant induction of Hsp70 in peripheral blood mononuclear cells (a canonical biomarker of Hsp90 inhibition) and dose-dependent decreases in circulating human epidermal growth factor receptor 2 extracellular domain (HER2-ECD). These biomarker responses confirmed effective pathway modulation at tolerable dose levels and provided crucial proof-of-mechanism validation [1].
Table 1: Key Pharmacokinetic Parameters of this compound and Active Metabolite CF2772
| Parameter | This compound (Prodrug) | CF2772 (Active Metabolite) |
|---|---|---|
| Plasma Half-life | 0.5 hours | 2.1 hours |
| Dose-Response | Proportional increase from 6-192 mg/m² | Proportional increase from 6-192 mg/m² |
| Accumulation | Negligible (Day 1 vs Day 18) | Negligible (Day 1 vs Day 18) |
| Trough Levels | Not detected | Sustained above target threshold at ≥48 mg/m² |
Table 2: Clinical Efficacy Outcomes in Phase I Trial (N=41)
| Response Category | Number of Patients | Percentage | Comments |
|---|---|---|---|
| Stable Disease ≥24 weeks | 5 | 12% | Median duration: 8 cycles |
| Objective Response (PR/CR) | 0 | 0% | No partial or complete responses observed |
| Clinical Benefit | 5 | 12% | Two patients with prolonged benefit (19 and 12.5 months) |
| Dose-Limiting Toxicities | 2 | 4.9% | Syncope (n=1), Fatigue (n=1) at 192 mg/m² |
This protocol details the methodology for evaluating Hsp90 inhibition through classical biomarker responses in peripheral blood mononuclear cells (PBMCs) and serum analyses.
Sample Collection and Processing:
Western Blot Analysis for Hsp70 Induction:
HER2-ECD ELISA:
This protocol describes the assessment of antitumor activity in cancer cell lines following this compound treatment.
Cell Plating and Treatment:
Viability Assessment:
Apoptosis Analysis by Flow Cytometry:
A key pharmacological effect of Hsp90 inhibition is the coordinated degradation of multiple client proteins. This protocol enables simultaneous monitoring of multiple client proteins to comprehensively assess target engagement and downstream effects.
Table 3: Key Biomarkers for Monitoring this compound Activity
| Biomarker Category | Specific Markers | Detection Method | Expected Response | Biological Significance |
|---|---|---|---|---|
| Direct Target Engagement | Hsp70 induction | Western blot, PBMCs | ≥2-fold increase | Compensatory stress response to Hsp90 inhibition |
| Oncogenic Client Proteins | HER2, EGFR, AKT, RAF | Western blot, tissue lysates | Dose-dependent decrease | Direct evidence of client degradation |
| Circulating Biomarkers | HER2-ECD | Serum ELISA | ≥20% reduction | Non-invasive monitoring of HER2-driven tumors |
| Apoptosis Markers | Cleaved caspase-3, PARP | Western blot, tissue lysates | Increased processing | Indicator of cell death activation |
| Proliferation Markers | Ki-67, phospho-histone H3 | IHC, tissue sections | Decreased staining | Assessment of anti-proliferative effects |
The following diagram outlines the integrated experimental approach for validating this compound activity from in vitro models to clinical biomarker assessment:
This comprehensive biomarker strategy enables robust pharmacodynamic assessment across the drug development continuum, from preclinical models to clinical trials, providing crucial evidence of target engagement and mechanistic validation of Hsp90 inhibition by this compound.
Based on its mechanism of action and phase I clinical data, this compound demonstrates particular promise for several oncology indications:
HER2-Positive Breast Cancers: As HER2 is a well-established Hsp90 client protein, HER2-positive malignancies represent a rational application for this compound. The phase I trial demonstrated consistent decreases in circulating HER2-ECD across all dose levels ≥48 mg/m², confirming pathway modulation. This suggests potential utility in trastuzumab-resistant settings where alternative approaches to targeting HER2 signaling are needed.
Hormone Receptor-Positive Breast Cancers: The estrogen receptor (ER) itself is an Hsp90 client protein, providing a strong rationale for targeting ER-positive breast cancers, particularly those developing endocrine resistance. Recent research has explored the promising strategy of dual ER/Hsp90 inhibition to overcome resistance mechanisms, with computational studies identifying compounds capable of simultaneously targeting both pathways [2].
Other Hsp90 Client-Driven Malignancies: Preclinical evidence supports potential efficacy in cancers dependent on other Hsp90 clients, including ALK-driven lymphomas and lung cancers (ALK oncogene), EGFR-mutant lung cancers, and tumors reliant on mutant BRAF or other kinase drivers.
The phase I trial of this compound observed prolonged stable disease (>6 months) in 12% of patients with various advanced solid tumors, suggesting that a subset of patients derived meaningful clinical benefit. Future development should focus on biomarker-enriched populations most likely to respond based on tumor dependence on specific Hsp90 client proteins.
The multifaceted effects of Hsp90 inhibition on oncogenic pathways support several rational combination approaches:
Vertical Pathway Inhibition: Combining this compound with direct inhibitors of key client proteins (e.g., HER2 inhibitors in breast cancer, EGFR inhibitors in lung cancer) may enhance pathway suppression and overcome compensatory resistance mechanisms.
Horizontal Pathway Co-Targeting: Simultaneous inhibition of Hsp90 with agents targeting complementary or parallel survival pathways (e.g., PI3K/AKT/mTOR pathway inhibitors, CDK4/6 inhibitors in breast cancer) may yield synergistic antitumor effects.
Immunotherapy Combinations: Emerging evidence suggests Hsp90 inhibition may enhance antitumor immunity through effects on immunoregulatory client proteins, potentially creating a more favorable tumor microenvironment for immune checkpoint inhibitors.
Dual-Targeting Molecules: Innovative approaches include the design of single molecules capable of simultaneously inhibiting multiple targets, such as dual ER/Hsp90 inhibitors identified through computational screening methods [2] [3]. These multitarget agents represent a promising strategy to enhance efficacy while potentially reducing resistance development.
This compound represents a clinically validated second-generation Hsp90 inhibitor with demonstrated target engagement, manageable toxicity profile, and evidence of prolonged disease control in a subset of patients with advanced solid tumors. The compound's prodrug design successfully enables efficient delivery of the active metabolite CF2772, which potently binds to the Hsp90 N-terminal ATP-binding domain, inhibiting the chaperone cycle and triggering degradation of oncogenic client proteins.
The experimental protocols and application notes detailed in this document provide researchers with comprehensive methodologies for assessing the biological effects of this compound, from fundamental mechanistic studies to clinical biomarker applications. The integrated biomarker approach—monitoring Hsp70 induction in PBMCs, client protein degradation in tumor tissues, and circulating HER2-ECD levels—offers a robust framework for pharmacodynamic assessment across the drug development continuum.
Future directions for this compound and related Hsp90 inhibitors should focus on refined patient selection strategies based on tumor dependence specific Hsp90 client proteins, rational combination approaches informed by mechanism of action, and potential applications in dual-targeting therapeutic strategies that simultaneously address multiple oncogenic drivers. As the field advances, continued emphasis on understanding resistance mechanisms to Hsp90 inhibition and developing biomarkers to guide patient selection will be essential to fully realize the therapeutic potential of this promising class of targeted anticancer agents.
1. Study Rationale and Compound Profile Heat shock protein 90 (Hsp90) is a molecular chaperone critical for the stability and function of numerous oncogenic "client proteins," such as HER2, EGFR, AKT, and RAF. Inhibiting Hsp90 leads to the simultaneous degradation of these clients, disrupting multiple signaling pathways that drive tumor growth and survival [1] [2]. BIIB028 (also known as CF3647) was developed as a prodrug that is converted in vivo to its active metabolite, CF2772. This active compound binds to the N-terminal ATP-binding domain of Hsp90, inhibiting its chaperone function and leading to the proteasomal degradation of the client proteins on which many cancers depend [1].
2. Clinical Protocol and Dosage This was a Phase I, dose-finding study conducted in patients with advanced solid tumors that had progressed after standard therapies.
3. Key Clinical and Pharmacological Data The tables below summarize the safety profile, efficacy outcomes, and pharmacokinetic parameters observed in the study.
Table 1: Safety and Tolerability Profile (All Grades, Possibly/Probably Related)
| Adverse Event | Incidence (%) |
|---|---|
| Fatigue | 46% |
| Diarrhea | 44% |
| Nausea | 44% |
| Vomiting | 29% |
| Hot Flushes | 29% |
| Abnormal Dreams | 17% |
Source: [1]
Table 2: Efficacy Outcomes
| Parameter | Result |
|---|---|
| Best Overall Response | No Complete or Partial Responses observed |
| Stable Disease (SD) ≥ 8 cycles (24 weeks) | 5 patients (12%) |
| Duration of Stable Disease | 6, 6, 8, 12.5, and 19 months |
Source: [1]
Table 3: Pharmacokinetic Parameters of this compound and its Active Metabolite
| Compound | Half-life | Key Finding |
|---|---|---|
| This compound (Prodrug) | ~0.5 hours | Rapid conversion to active metabolite |
| CF2772 (Active Metabolite) | ~2.1 hours | Dose-dependent increase in plasma exposure |
Source: [1]
4. Pharmacodynamic Evidence of Target Engagement Researchers used specific biomarkers to confirm that this compound was effectively hitting its intended target, Hsp90, within the body:
The following diagram illustrates the core biological mechanism of this compound and similar Hsp90 inhibitors.
While combination protocols for this compound are unavailable, the core methodology for assessing Hsp90 inhibitor activity in preclinical models is summarized below.
1. In Vitro Target Binding and Affinity Assays
2. In Vitro Cellular Activity Assays
3. In Vivo Efficacy Studies
Although this compound did not progress beyond Phase I, its development provided valuable insights. The study demonstrated that targeting Hsp90 was a feasible strategy, with evidence of target engagement and some clinical activity in the form of prolonged stable disease [1]. The field has since evolved, exploring next-generation Hsp90 inhibitors and novel strategies, such as dual-targeting agents that simultaneously inhibit Hsp90 and other key drivers like the Estrogen Receptor (ER) in breast cancer, which represents a promising approach to overcome drug resistance [5].
The table below summarizes the key efficacy and safety findings from the Phase I, first-in-human study of BIIB028, a prodrug designed to inhibit Heat Shock Protein 90 (Hsp90) [1].
| Parameter | Results / Methodology |
|---|---|
| Study Design | Phase I, dose-escalation (3+3 design) in patients with advanced solid tumors [1]. |
| Dosing | Intravenous this compound administered twice weekly in 21-day cycles [1]. |
| Maximum Tolerated Dose (MTD) | 144 mg/m² [1]. |
| Dose-Limiting Toxicities (DLTs) | Syncope (n=1) and fatigue (n=1) [1]. |
| Most Common Related Adverse Events (All Grades) | Fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), hot flushes (29%) [1]. |
| Pharmacodynamic Evidence of Target Engagement | • Significant increase in Hsp70 in peripheral blood mononuclear cells (PBMCs). • Decreased circulating HER2-extracellular domain (all patients at dose levels ≥48 mg/m²) [1]. | | Best Overall Response (Per RECIST 1.0) | No partial or complete responses observed. Stable disease (SD) for ≥8 cycles (24 weeks) was achieved in 5 patients (12%), with durations of 6, 6, 8, 12.5, and 19 months [1]. |
Response Evaluation Criteria in Solid Tumors (RECIST) is a standard method to measure how tumors respond to treatment [2]. The following workflow and table detail the core operational protocol for applying RECIST 1.1.
| Step | Action | Key Specifications |
|---|---|---|
| 1. Baseline Imaging | Perform CT (preferred) within 4 weeks before treatment. Slice thickness ≤5 mm and i.v. contrast are mandatory [2]. |
| 2. Lesion Classification | Target Lesions: Up to 5 total lesions maximum (max. 2 per organ). They must be measurable with a longest diameter (LD) ≥10 mm (lymph nodes by short axis (SA) ≥15 mm). Calculate the Sum of LD (SLD) [2] [3]. Non-Target Lesions: All other pathological lesions. These are not measured but recorded as "present" [2]. | Measurable examples: Solid lung/liver metastases ≥10 mm, pathologic lymph nodes (SA ≥15 mm). Non-measurable examples: Ascites, pleural effusion, lymphangitic carcinomatosa, bone lesions without a soft-tissue component [2]. | | 3. Follow-up & Measurement | Perform scans every 6-12 weeks. Compare the current SLD with the baseline SLD and the nadir SLD (smallest SLD recorded on study). Each target lesion must be measured, even if very small (assign a default value of 5 mm if too small to measure precisely) [2]. | | | 4. Define Response | Determine the patient's overall response by integrating the status of target lesions, non-target lesions, and new lesions according to the criteria table below [2]. | |
| Response | Target Lesions | Non-Target Lesions | New Lesions |
|---|---|---|---|
| Complete Response (CR) | Disappearance of all lesions. All pathological lymph nodes must have SA <10 mm. | Disappearance of all non-target lesions. | No |
| Partial Response (PR) | ≥30% decrease in SLD relative to baseline. | Non-CR/Non-PD (e.g., persistent but not progressing). | No |
| Stable Disease (SD) | Neither sufficient shrinkage for PR nor sufficient increase for PD. | Non-CR/Non-PD. | No |
| Progressive Disease (PD) | ≥20% increase in SLD relative to nadir, AND an absolute increase of ≥5 mm. | Unequivocal progression of non-target disease. | Yes |
This compound is a prodrug converted to the active metabolite CF2772, which binds to the N-terminal ATP-binding domain of Hsp90 [1]. Hsp90 is a molecular chaperone critical for the stability and function of numerous oncogenic client proteins, such as HER2, EGFR, AKT, and RAF [1] [4]. By inhibiting Hsp90's chaperone function, this compound promotes the proteasomal degradation of these clients, disrupting multiple oncogenic signaling pathways simultaneously and leading to tumor growth inhibition and apoptosis in preclinical models [1].
The table below summarizes the key safety and dosing information for this compound from the Phase I study to help you establish a baseline for your experiments [1] [2].
| Parameter | Findings from Phase I Study |
|---|---|
| Maximum Tolerated Dose (MTD) | 144 mg/m² [1] [2] |
| Established Dose-Limiting Toxicities (DLTs) | Syncope (fainting) and Fatigue [1] [2] |
| Most Frequent Adverse Events (Grade 1-2) | Fatigue (46%), Diarrhea (44%), Nausea (44%), Vomiting (29%), Hot Flushes (29%), Abnormal Dreams (17%) [1] [2] |
| Recommended Dosing Schedule | Intravenous infusion, twice weekly in 21-day cycles [1] |
| Infusion Duration | 30-minute infusion; amended to 1-hour infusion at 144 mg/m² for better tolerance [1] |
To confirm that this compound is engaging its target (HSP90) in your experimental models, the Phase I trial employed specific pharmacodynamic (PD) biomarkers. Monitoring these can help you correlate observed toxicities with biological activity.
Key Pharmacodynamic Biomarker Assays [1]:
The following diagram illustrates the logical relationship between this compound administration, its mechanism of action, and the subsequent pharmacodynamic responses you can measure.
Q1: What is the clinical significance of the observed DLTs, and how were they managed in the trial? The DLTs of syncope and fatigue represent the most significant toxicities that dictated the MTD. In the clinical trial, these were managed primarily by dose interruption and adjustment, and by modifying the infusion protocol (extending the infusion time from 30 minutes to 1 hour at the MTD) to improve tolerability [1].
Q2: Were the common adverse events (AEs) manageable in the clinical setting? Yes. The most frequent AEs like nausea, diarrhea, and vomiting were primarily Grade 1 or 2 in severity. These types of events are typically managed with standard supportive care measures, such as antiemetic and antidiarrheal medications [1].
Q3: Is there a known mechanism for the "abnormal dreams" side effect? The provided research documents do not propose a mechanism for neuropsychiatric effects like abnormal dreams. This remains an observed but unexplained adverse event from the clinical trial [1] [2].
Q4: Why has this compound, like many HSP90 inhibitors, not advanced to become a standard clinical treatment? This is a common challenge for the entire class of HSP90 inhibitors. Reviews of the field consistently point to three major hurdles: dose-limiting toxicity (as seen with this compound), the development of drug resistance, and overall poor pharmacokinetic profiles that limit their effectiveness and therapeutic window [3] [4]. Current research focuses on developing next-generation inhibitors and using them in combination with other therapies [3] [5] [6].
The data available for this compound is over a decade old, and its clinical development appears to have been discontinued. The information here is based on a single Phase I trial (Clinical Cancer Res, 2013). When designing your experiments, please consult the most recent literature for potential updates and consider this data as historical reference [1] [2].
| Question | Evidence-Based Answer |
|---|---|
| How common is fatigue with BIIB028? | Very common. In the phase I trial, 46% of patients experienced fatigue related to this compound [1] [2]. |
| What is the typical severity grade? | Primarily low-grade. Reported fatigue was overwhelmingly Grade 1 or Grade 2 in severity [1] [3]. |
| Was fatigue a dose-limiting toxicity? | Yes, in rare cases. One patient experienced fatigue that was classified as a Dose-Limiting Toxicity (DLT) at the 192 mg/m² dose level [1] [4]. |
| What is the Maximum Tolerated Dose (MTD)? | The MTD was established at 144 mg/m² [1] [2]. Doses at or above this level carry a higher risk of side effects. |
| Did the dosing schedule impact tolerability? | Potentially. An amendment required the infusion time to be extended to 1 hour at the 144 mg/m² dose level for better tolerance [1]. |
The table below summarizes the key quantitative data on fatigue and dosing from the phase I trial for your quick reference [1] [2].
| Parameter | Summary Data |
|---|---|
| Patient Population | Advanced solid tumors (41 patients) |
| Dosing Schedule | Intravenous, twice a week in 21-day cycles |
| Dose Range Tested | 6 to 192 mg/m² |
| Maximum Tolerated Dose (MTD) | 144 mg/m² |
| Fatigue Incidence (All Grades) | 46% (19/41 patients) |
| Fatigue Severity | Mostly Grade 1-2 |
| Fatigue as a Dose-Limiting Toxicity (DLT) | 1 case at 192 mg/m² |
The precise mechanism of this compound-induced fatigue is not fully detailed in the available study. However, this compound is a selective Hsp90 inhibitor. Hsp90 is a chaperone protein crucial for the stability and function of numerous client proteins, including key oncogenic drivers [1] [5] [6]. Inhibiting Hsp90 leads to the degradation of these client proteins, which is the intended anti-tumor mechanism. This widespread disruption of cellular protein homeostasis is a likely contributor to side effects like fatigue.
Furthermore, research on cancer-related fatigue suggests a potential link to mitochondrial dysfunction. One study found that fatigue was associated with the downregulation of the BCS1L gene, which is essential for the function of mitochondrial complex III, a key component of cellular energy production [7]. While this finding is not specific to this compound, it provides a plausible bioenergetic mechanism for cancer therapy-related fatigue.
The following diagram illustrates a recommended protocol for monitoring and investigating fatigue in a preclinical or clinical setting:
Based on the clinical data, here are actionable strategies for managing fatigue in the context of this compound use:
The provided information is based on a single phase I trial. Further clinical development and more recent data on this compound may be available.
The following table summarizes the key quantitative data on nausea, vomiting, and diarrhea from the phase I clinical trial of BIIB028 in patients with advanced solid tumors [1] [2].
| Adverse Event | All-Grade Incidence | Grade 3/4 Incidence | Severity Characteristics | DLT Consideration |
|---|---|---|---|---|
| Diarrhea | 44% | Not specified | Grade 1-2 | Only considered a Dose-Limiting Toxicity (DLT) if ≥ Grade 3 for >3 days despite supportive care [1]. |
| Nausea | 44% | Not specified | Grade 1-2 | Only considered a DLT if ≥ Grade 3 for >3 days despite supportive care [1]. |
| Vomiting | 29% | Not specified | Grade 1-2 | Only considered a DLT if ≥ Grade 3 for >3 days despite supportive care [1]. |
Q1: What is the expected profile of nausea and vomiting with this compound? A1: Nausea and vomiting were common but were consistently reported as low-grade (Grade 1 or 2) adverse events in the phase I trial. No Grade 3 or 4 events were reported in the study, and these symptoms were only defined as dose-limiting if they persisted at a severe intensity (≥Grade 3) for more than three days despite standard supportive care [1] [2].
Q2: How should diarrhea be managed in patients receiving this compound? A2: The clinical trial protocol stipulated that diarrhea, like nausea and vomiting, was only considered a DLT if it reached Grade 3 or higher and lasted for more than three days despite the implementation of supportive care measures. This indicates that for early-stage or mild diarrhea, conventional management strategies (e.g., loperamide, fluid and electrolyte replacement) are appropriate before considering dose modification [1].
Q3: Were there any other notable drug-related toxicities? A3: Yes, besides gastrointestinal events, other common toxicities at least possibly related to this compound included fatigue (46%), hot flushes (29%), and abnormal dreams (17%). The Maximum Tolerated Dose (MTD) was established at 144 mg/m², with dose-limiting toxicities being syncope and fatigue [1] [2].
The diagram below outlines the key decision points for assessing and managing gastrointestinal adverse events based on the protocol from the this compound phase I study [1].
Q1: What is the known safety profile of BIIB028 regarding syncope? In the phase I dose-finding study, syncope was identified as a dose-limiting toxicity (DLT). Among 41 patients receiving doses from 6 to 192 mg/m², one case of syncope was reported as a DLT at the 192 mg/m² dose level. The Maximum Tolerated Dose (MTD) was established at 144 mg/m² [1] [2] [3].
Q2: What are the common adverse events associated with this compound? The most frequent adverse events considered at least possibly related to this compound were generally Grade 1 or 2 in severity. The table below summarizes their incidence [1]:
| Adverse Event | Incidence (%) |
|---|---|
| Fatigue | 46% |
| Diarrhea | 44% |
| Nausea | 44% |
| Vomiting | 29% |
| Hot Flushes | 29% |
| Abnormal Dreams | 17% |
Q3: How was the syncope risk managed in the clinical trial? The primary risk mitigation strategy implemented during the trial was a protocol amendment to extend the intravenous infusion time. Specifically, at the 144 mg/m² dose level, the infusion duration was increased from 30 minutes to 1 hour to improve tolerability [1].
Q4: What is the recommended dosing and administration protocol? Based on the phase I study findings, the recommended regimen is 144 mg/m² administered via intravenous infusion over one hour, twice per week (on Days 1, 4, 8, and 11) in repeating 21-day cycles. Doses should be administered at or below the established MTD of 144 mg/m² [1].
Q5: Was any efficacy observed despite the safety limitations? Yes. While no partial or complete responses were reported, prolonged stable disease (≥24 weeks) was achieved in 5 out of 41 patients (12%). Two of these patients experienced particularly long periods of disease stabilization, lasting 12.5 and 19 months, indicating potential clinical benefit in a subset of patients [1] [2].
For your reference, here is a summary of the key methodologies and findings from the pivotal phase I study.
1. Trial Design & Patient Selection This was a standard 3+3 dose-escalation study in patients with advanced solid tumors who had failed standard therapies. Key eligibility criteria included [1]:
2. Pharmacodynamic (PD) Biomarker Analysis The study included robust PD analyses to confirm target engagement by this compound [1]:
3. Pharmacokinetic (PK) Profile The pharmacokinetics of the prodrug this compound (CF3647) and its active metabolite (CF2772) were characterized [1]:
This section provides a summary of the liver enzyme-related safety data and monitoring schedule from the Phase I clinical trial of BIIB028 [1].
Table 1: Liver Function Test (LFT) Monitoring Schedule in Phase I Trial
| Test | Purpose / Significance | Frequency in Cycle 1 | Frequency in Subsequent Cycles |
|---|---|---|---|
| ALT & AST | Markers of hepatocellular injury; ALT is more liver-specific [2] [3]. | Days 1, 2, 4, 8, 11, 15, 18, 19 [1] | Days 1, 2, 4, 8, 11, 15, 18 [1] |
| ALP & GGT | Markers of cholestasis or bile duct issues; GGT is highly sensitive for biliary disease [2] [3]. | Days 1, 2, 4, 8, 11, 15, 18, 19 [1] | Days 1, 2, 4, 8, 11, 15, 18 [1] |
| Bilirubin (Total) | Waste product; elevated levels may indicate liver damage or impaired bile flow [4] [5]. | Days 1, 2, 4, 8, 11, 15, 18, 19 [1] | Days 1, 2, 4, 8, 11, 15, 18 [1] |
| Albumin & Total Protein | Measures the liver's synthetic function; low levels may indicate chronic liver disease [4] [5]. | Days 1, 2, 4, 8, 11, 15, 18, 19 [1] | Days 1, 2, 4, 8, 11, 15, 18 [1] |
Table 2: Key Hepatic Safety Findings from the Phase I Study
| Aspect | Finding in the this compound Trial |
|---|---|
| Overall Hepatic Safety | This compound was generally well-tolerated. Common toxicities (e.g., nausea, diarrhea) were primarily Grade 1-2. No specific hepatotoxicity was highlighted among the common adverse events [1]. |
| Dose-Limiting Toxicities (DLTs) | DLTs reported were syncope (n=1) and fatigue (n=1). Hepatic enzyme elevations were not identified as a DLT in this study [1]. |
| Maximum Tolerated Dose (MTD) | The MTD was established at 144 mg/m² [1]. |
| Infusion Protocol | Initial protocol: 30-minute IV infusion. An amendment extended the infusion time to 1 hour at the 144 mg/m² dose level for better tolerance [1]. |
This guide helps in assessing liver enzyme elevations during this compound studies, based on general principles of liver test interpretation [2] [3].
Table 3: Troubleshooting Elevated Liver Enzymes
| Scenario | Potential Causes | Recommended Actions |
|---|
| Isolated ALT/AST Elevation (Hepatocellular Pattern) | - Direct drug-induced liver injury.
For continuity and accuracy in your research, here are the key experimental details from the foundational this compound study.
Detailed Protocol: this compound Administration & PK/PD Sampling [1]
The following diagram illustrates the mechanistic pathway of this compound and its active metabolite, which leads to the degradation of oncogenic client proteins.
The workflow for the key experiments involving this compound, from cell lines to clinical biomarker analysis, is summarized below.
The following table summarizes the key quantitative PK parameters established in the Phase I study for both the prodrug (BIIB028, also called CF3647) and its active metabolite (CF2772). These values represent the central tendencies from the study population [1] [2].
| Parameter | This compound (CF3647, Prodrug) | CF2772 (Active Metabolite) |
|---|---|---|
| Plasma Half-Life | 0.5 hours | 2.1 hours |
| Dose Dependency | Dose-dependent increase in plasma exposure | Dose-dependent increase in plasma exposure |
| Accumulation | Negligible difference between Day 1 and Day 18 | Negligible difference between Day 1 and Day 18 |
FAQ 1: What are the primary analytes of interest for this compound PK assays? Researchers must quantify two distinct entities: the This compound (CF3647) prodrug and its active metabolite, CF2772. The assay must be able to differentiate between them. In the Phase I study, plasma concentrations were determined using mass spectrometry [1].
FAQ 2: What are the key validated pharmacodynamic (PD) biomarkers for confirming this compound target engagement? The Phase I study successfully used two primary PD biomarkers:
FAQ 3: Was significant pharmacokinetic variability observed in the clinical study? The published report from the Phase I trial does not provide detailed inter-individual variability statistics (like coefficient of variation). It states that exposure increased dose-dependently and that accumulation was negligible, but it does not extensively discuss patient-specific factors that may cause variability [1] [2].
FAQ 4: What is the recommended methodology for PK/PD dataflow in this compound studies? While the specific assay methods are found in the clinical paper, a robust general workflow for PK/PD and biomarker data management is critical for reliability. Best practices include [3]:
Issue 1: Inconsistent or Absent PD Biomarker Response
Issue 2: High Unexplained Variability in PK Measurements
Detailed Methodology: PK Sampling and Analysis from Phase I Study [1]
This PK sampling protocol can be visualized in the following workflow.
The mechanism of this compound involves a prodrug that is converted to an active metabolite, which then inhibits Hsp90 and leads to the degradation of client proteins. This mechanism and its downstream effects are summarized in the following pathway diagram.
A key challenge for your research is that the available information has significant constraints:
Given the limitations above, you may need to:
The table below summarizes the key characteristics of this compound based on its Phase I clinical trial.
| Attribute | Description |
|---|---|
| Drug Name | This compound [1] |
| Classification | Prodrug Hsp90 inhibitor; metabolized to active form CF2772 [1] |
| Primary Mechanism | Binds N-terminal ATP-binding domain of Hsp90, inhibiting ATP-dependent chaperone function and leading to proteasomal degradation of client proteins [1] |
| Key Pharmacodynamic Effect | Dose-dependent induction of Hsp70 in peripheral blood mononuclear cells (PBMCs) and decreased plasma HER2-extracellular domain (at doses ≥48 mg/m²) [1] |
| Recommended Phase II Dose | 144 mg/m² (maximum tolerated dose - MTD) [1] |
| Common Adverse Events (≥20%) | Fatigue, diarrhea, nausea, vomiting, hot flushes, abnormal dreams [1] |
Here are answers to anticipated technical questions based on the available study data.
What is the most critical biomarker to confirm this compound's target engagement in vitro and in vivo? The most reliable biomarker is the upregulation of Hsp70 [1]. The Phase I study demonstrated a significant increase in Hsp70 in peripheral blood mononuclear cells (PBMCs) at dose levels ≥48 mg/m². This is a consistent and well-documented compensatory cellular response to Hsp90 inhibition.
How should the stability of this compound and its active metabolite be handled in experimental solutions? The pharmacokinetic data from the clinical trial showed that plasma concentration-time curves for both the prodrug (this compound) and the active metabolite (CF2772) were nearly identical on Day 1 and Day 18, indicating stable and consistent exposure [1]. However, specific stability data for various solvents or buffer conditions were not provided in the results and should be determined empirically for your experimental setup.
What are the key client proteins affected by this compound that are relevant in oncology research? While the specific client proteins degraded in the trial's patients were not listed, this compound's mechanism is consistent with other Hsp90 inhibitors. Hsp90 is known to stabilize numerous oncogenic clients, including HER2, EGFR, AKT, RAF-1, and mutant p53 [1] [2] [3]. The observed decrease in circulating HER2-extracellular domain in the trial directly supports HER2 as a key client [1].
The following workflow outlines a standard approach for in vitro assessment of this compound activity, based on general principles of Hsp90 inhibitor research and the biomarkers measured in the clinical trial.
This protocol details the steps to confirm this compound's mechanism of action in cell-based assays.
Expected Results: Successful this compound activity will show a dose-dependent increase in Hsp70 and a concomitant decrease in client protein levels compared to the vehicle control [1].
The phase I study of BIIB028 recognized that Heat Shock Protein 90 (Hsp90) is crucial for the proper folding and stability of steroid hormone receptors, including those involved in adrenal function [1]. Inhibiting Hsp90 could theoretically affect these pathways.
Consequently, the trial protocol included specific measures to monitor adrenal function as part of patient safety assessments [1]. The methods used are standard in clinical oncology trials and are designed to detect significant endocrine dysfunction.
Summary of Monitoring Protocol
| Monitoring Aspect | Protocol in the this compound Trial |
|---|---|
| Primary Laboratory Tests | Plasma cortisol and Adrenocorticotropic Hormone (ACTH) levels [1]. |
| Testing Frequency | Days 1, 2, 4, 8, 11, 15, 18, and 19 of Cycle 1; Days 1, 2, 4, 8, 11, 15, and 18 of subsequent cycles [1]. |
| Patient Eligibility | Required normal adrenal function, determined by plasma cortisol and ACTH, at study entry [1]. |
| Reported DLTs | DLTs reported were syncope and fatigue; no adrenal-specific DLTs were mentioned [1] [2]. |
| Common Related AEs | Fatigue (46%), nausea (44%), diarrhea (44%), vomiting (29%) [1]. |
Hsp90 is a molecular chaperone critical for the stability and function of a wide range of "client proteins" [3]. Among these clients are key signaling proteins and steroid hormone receptors. By inhibiting Hsp90, drugs like this compound promote the degradation of these client proteins, which can disrupt multiple cellular pathways.
The diagram below illustrates the potential mechanism by which Hsp90 inhibition could lead to adrenal suppression.
This potential impact on the HPA axis is the scientific basis for including cortisol and ACTH monitoring in the clinical trial protocol for this compound [1].
Why was adrenal function specifically monitored in the this compound trial? Hsp90 is required for the stability and proper function of proteins essential for the steroid hormone response [3]. The trial protocol proactively monitored cortisol and ACTH to detect any potential drug-induced adrenal dysfunction [1].
What is the clinical standard for monitoring adrenal function in such trials? The this compound trial used plasma cortisol and ACTH measurements at scheduled time points [1]. These objective blood tests are the clinical standard. Note that "adrenal fatigue" is not a medically recognized diagnosis, and commercial "adrenal fatigue" saliva tests are not used in clinical trials [4].
Were any adrenal-related toxicities identified in the study? The published results from the phase I study listed syncope and fatigue as the Dose-Limiting Toxicities (DLTs), with general fatigue being a very common adverse event [1] [2]. The primary cause of fatigue was likely multifactorial, and the study did not report adrenal insufficiency as a identified toxicity.
The following tables summarize the core quantitative data from the Phase I study of BIIB028 in patients with refractory metastatic or locally advanced solid tumors [1] [2] [3].
Table 1: Trial Design & Patient Demographics
| Parameter | Details |
|---|---|
| Clinical Phase | Phase I [1] |
| Study Population | Patients with advanced solid tumors who had failed standard therapies [1] |
| Number of Patients | 41 [1] |
| Dosing Schedule | Intravenously twice a week in 21-day cycles [1] |
| Dose Levels Tested | 6 to 192 mg/m² [1] |
| Primary Objective | Determine safety, tolerability, and maximum tolerated dose (MTD) [1] |
Table 2: Safety and Tolerability Profile
| Category | Findings |
|---|---|
| Maximum Tolerated Dose (MTD) | 144 mg/m² [1] |
| Dose-Limiting Toxicities (DLTs) | Syncope (n=1), Fatigue (n=1) [1] |
| Most Common Related Adverse Events (Grade 1-2) | Fatigue (46%), Diarrhea (44%), Nausea (44%), Vomiting (29%), Hot Flushes (29%), Abnormal Dreams (17%) [1] |
Table 3: Pharmacokinetic & Pharmacodynamic Profile
| Parameter | Findings |
|---|---|
| Drug Form | This compound is a prodrug, activated to CF2772 [1] |
| Plasma Half-Life (Prodrug) | 0.5 hours [1] |
| Plasma Half-Life (Active Metabolite) | 2.1 hours [1] |
| Key Biomarker: Hsp70 | Significant increase in peripheral blood mononuclear cells at doses ≥48 mg/m² [1] [2] |
| Key Biomarker: HER2-ECD | Significant decrease in circulating human epidermal growth factor receptor 2-extracellular domain at doses ≥48 mg/m² [1] [2] |
| Antitumor Activity | Stable disease for at least 24 weeks achieved in 5/41 (12%) of patients [1] |
For researchers aiming to validate the mechanism of action or evaluate this compound in models, here are the key experimental methodologies derived from the clinical study.
This protocol measures the induction of Hsp70 in peripheral blood mononuclear cells (PBMCs), a canonical biomarker confirming successful inhibition of HSP90 [1] [2].
This protocol assesses the degradation of HSP90 client proteins, demonstrating functional downstream consequences [1] [2].
The following diagram illustrates the molecular mechanism of this compound and the experimental workflow for verifying its target engagement, as detailed in the protocols above.
Q1: What is the recommended starting dose for experimental models, and what is the MTD? The maximum tolerated dose (MTD) of this compound in humans was established at 144 mg/m² when administered intravenously twice weekly [1]. Doses were tested from 6 mg/m² up to 192 mg/m². For in vivo studies, dose conversion from human MTD to the appropriate animal model should be performed based on body surface area.
Q2: What are the key biomarkers to confirm this compound is hitting its target in my experimental system? Two robust pharmacodynamic biomarkers were validated in the clinical trial [1] [2]:
Q3: What is the most appropriate schedule for administering this compound in a preclinical study? The clinical trial administered this compound twice weekly (on a 21-day cycle) [1]. This schedule was based on the pharmacokinetic profile, which showed a short plasma half-life (0.5 hours for the prodrug and 2.1 hours for the active metabolite) [1]. A twice-weekly schedule is recommended to maintain adequate exposure and target inhibition.
Q4: Was this compound evaluated in any other clinical trials or for other indications? Based on the available search results, this compound was primarily investigated in the cited Phase I trial for advanced solid tumors [1] [4] [3]. The compound is listed in a 2009 review as being in Phase I development [5], and no evidence of more advanced (Phase II or III) trials was found in the current search, suggesting its clinical development may not have progressed further.
The information provided here is based on a single Phase I clinical trial. This compound has not been approved for clinical use, and its development may have been discontinued [5]. This guide is intended for research purposes only to inform preclinical studies.
The table below summarizes HSP90 inhibitors and the general resistance mechanisms that have been observed for this class of drugs, which are relevant for understanding potential challenges with BIIB028.
| Inhibitor Class/Name | Primary Target | Documented or Potential Resistance Mechanisms | Key Signaling Pathways Involved in Resistance |
|---|---|---|---|
| BIIB021 (Second-gen, Synthetic) [1] [2] | HSP90 N-terminal Domain (ATP-binding site) [2] | Information not specific, but see general mechanisms below. | Information not specific, but see general pathways below. |
| Ganetespib (STA-9090) [3] | HSP90 N-terminal Domain [4] | Client protein adaptations; survival pathway activation (e.g., PI3K/Akt) [3]. | PI3K/Akt/NF-κB; Raf/MEK/ERK; JAK/STAT3 [3]. |
| 17-AAG (Tanespimycin) [4] | HSP90 N-terminal Domain [4] | Increased expression of efflux pumps; compensatory HSP70 upregulation [4]. | Ras-MAPK pathway; PI3K pathway [5]. |
| General NTD Inhibitors | HSP90 N-terminal Domain | • ATP-binding site mutations • Upregulation of other HSPs (e.g., HSP70) • Activation of compensatory pro-survival pathways • Increased drug efflux [4] [2] [5] | Ras-MAPK; PI3K; JAK-STAT; Notch1 [5]. | | CTD Inhibitors (e.g., Novobiocin) | HSP90 C-terminal Domain | Lower antifungal activity suggests potential for target-specific resistance; mechanisms in cancer are less defined [2]. | Less researched, but likely involve similar downstream survival pathways. |
To systematically identify the signaling pathways that can drive resistance to a drug like this compound, you can follow the validated workflow below. This approach moves from a broad, functional screen to a targeted, mechanistic validation [5].
Workflow Description:
This protocol is used to validate if inhibiting a candidate resistance pathway can restore sensitivity to this compound.
Objective: To determine if co-inhibition of a resistance pathway (e.g., PI3K) and HSP90 with this compound has a synergistic effect on cell viability.
Materials:
Procedure:
Q1: Why might our cancer cell lines show intrinsic resistance to this compound?
Q2: Our models developed resistance after prolonged this compound exposure. What are the most common adaptive mechanisms?
Q3: Is targeting the C-terminal domain of HSP90 a strategy to overcome resistance to N-terminal inhibitors like this compound?
Q4: Are there any known biomarkers that can predict response or resistance to this compound?
The following table summarizes the key dosing and schedule parameters established in the Phase I study of BIIB028 in patients with advanced solid tumors [1] [2].
| Parameter | Specification |
|---|---|
| Recommended Dosage | 144 mg/m² (Maximum Tolerated Dose) |
| Route of Administration | Intravenous (IV) |
| Dosing Schedule | Twice per week (e.g., Day 1 and Day 4 of each week) |
| Cycle Duration | 21 days |
| Dose-Limiting Toxicities (DLTs) | Syncope, Fatigue |
| Common Adverse Events | Fatigue (46%), Diarrhea (44%), Nausea (44%), Vomiting (29%), Hot Flushes (29%) |
For researchers aiming to replicate or build upon the clinical findings, here are the core methodologies related to monitoring treatment efficacy and biological activity.
1. Tumor Response Assessment
2. Pharmacodynamic (PD) Biomarker Analysis
Q1: What was the longest treatment duration observed in the clinical trial? Stable disease for at least 8 cycles (24 weeks) was achieved in 5 out of 41 patients (12%). The durations of stable disease were 6, 6, 8, 12.5, and 19 months, indicating that prolonged treatment was feasible and beneficial for a subset of patients [1] [2].
Q2: Was there any evidence of drug accumulation with the twice-weekly schedule? No. Pharmacokinetic analysis showed that the concentration-time curves for both the prodrug (this compound) and its active metabolite (CF2772) on Day 1 and Day 18 showed a negligible difference, suggesting no significant drug accumulation with this schedule [1].
Q3: How can I monitor for target engagement in a preclinical or clinical setting? The established biomarkers are:
| Issue | Possible Cause | Suggested Action |
|---|---|---|
| Lack of Target Engagement (No Hsp70 Induction) | Dose below therapeutic level; improper dosing schedule. | Ensure dosing is at or above the biologically active level (≥ 48 mg/m²) and adhere to the twice-weekly schedule. |
| High Incidence of Fatigue/Syncope | Dose exceeding maximum tolerated dose (MTD). | Reduce dose to the established MTD of 144 mg/m². For syncope, ensure patients are well-hydrated and monitored during infusion. |
| Limited Therapeutic Efficacy | Tumor type not dependent on HSP90 client proteins; acquired resistance. | Pre-screen models for dependency on known HSP90 clients (e.g., HER2, AKT, Raf). Consider combination therapy strategies. |
The diagram below illustrates the mechanism of this compound and the pharmacodynamic markers used to confirm its activity.
| Feature | This compound | 17-AAG (Tanespimycin) |
|---|---|---|
| Chemical Class | Synthetic, non-ansamycin [1] | Ansamycin (benzoquinone derivative) [2] [3] |
| Mechanism | Prodrug converted to active metabolite CF2772; binds N-terminal ATP-binding site of Hsp90 [1] | Binds competitively to the N-terminal ATP-binding site of Hsp90 [2] |
| Clinical Phase | Phase I [1] | Multiple Phase I-III trials [3] |
| Maximum Tolerated Dose (MTD) | 144 mg/m² (IV, twice weekly) [1] | Varies by formulation and schedule (e.g., 220 mg/m² weekly for some formulations) [3] |
| Common Toxicities (Grade 1-2) | Fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), hot flushes [1] | Hepatotoxicity, nausea, vomiting, diarrhea, fatigue [3] |
| Dose-Limiting Toxicities (DLTs) | Syncope, fatigue [1] | Hepatotoxicity, among others [3] |
| Key Pharmacodynamic Effect | Increased Hsp70 in PBMCs; decreased circulating HER2-ECD [1] | Degradation of client proteins (e.g., HER2, B-Raf); induction of Hsp70 [3] |
| Antitumor Activity | Stable disease ≥24 weeks in 12% of patients [1] | Clinical activity observed in HER2+ breast cancer, melanoma, etc. [3] |
| Major Clinical Limitation | Limited single-agent efficacy in advanced solid tumors [1] [4] | Hepatotoxicity, poor solubility, induction of heat shock response [3] |
The data in the table comes primarily from a Phase I study for each compound.
Both drugs inhibit Hsp90 by binding to its N-terminal domain, but they belong to different chemical classes and have distinct properties.
The following diagram illustrates the mechanism of N-terminal Hsp90 inhibitors and the resultant heat shock response.
The journey of Hsp90 inhibitors explains the context in which this compound was developed.
The table below summarizes the available quantitative data for BIIB028 and other Hsp90 inhibitors for a direct comparison.
| Inhibitor (Class) | Clinical Phase | Maximum Tolerated Dose (MTD) | Common Adverse Events (AEs) | Key Pharmacodynamic (PD) Effects | Reported Clinical Activity |
|---|---|---|---|---|---|
| This compound (Synthetic, N-terminal) | Phase I [1] | 144 mg/m² (IV, twice weekly) [1] | Fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%) [1] | ↑ Hsp70 in PBMCs; ↓ circulating HER2-ECD [1] | Stable disease ≥24 weeks in 12% of patients [1] |
| 17-AAG (Tanespimycin) (Ansamycin) | Phase I/II [2] | Information not in sources | Information not in sources | Degradation of HIF-1α, HER2, etc. [3] | Clinical activity in melanoma, breast, prostate cancer [2] |
| PU-H71 (Purine-based) | Phase I/II [4] | Information not in sources | Information not in sources | Targets tumor-enriched Hsp90 complex; inhibits PI3K/AKT/mTOR signaling [4] | Preclinical activity in Burkitt lymphoma models [4] |
| Ganetespib (Resorcinol) | Phase II/III [5] | Information not in sources | Information not in sources | Disrupts multiple oncogenic pathways (e.g., HER2, ALK) [5] | Activity in breast, lung, gastric cancer, and AML models [5] |
| NDNB1182 (Hsp90β-selective) | Preclinical [6] | Not applicable | Preclinical safety assessment in cardiomyocytes [6] | Avoids Hsp70 induction; enhances immune checkpoint therapy in vivo [6] | Avoids cardio- and ocular-toxicity of pan-inhibitors in vitro [6] |
The Phase I study of this compound (NCT00985529) provides the most comprehensive dataset for this compound.
Hsp90 inhibitors share a common overarching mechanism but differ in their chemical structures, specific binding, and downstream effects.
The following diagram illustrates the core mechanism of N-terminal Hsp90 inhibitors and the key differentiators for next-generation candidates.
| Parameter | Summary Data |
|---|---|
| Trial Design | Phase I, dose-escalation (3+3 design) in patients with refractory metastatic or locally advanced solid tumors [1]. |
| Administration | Intravenously twice a week in 21-day cycles [1]. |
| Maximum Tolerated Dose (MTD) | 144 mg/m² [1] [2]. |
| Dose-Limiting Toxicities (DLTs) | Syncope (n=1) and fatigue (n=1) [1] [2]. |
| Most Common Drug-Related Adverse Events (All Grades, %) | Fatigue (46%), Diarrhea (44%), Nausea (44%), Vomiting (29%), Hot Flushes (29%), Abnormal Dreams (17%) [1] [2]. |
| Severity of Common AEs | Primarily Grade 1 or 2 [1] [2]. |
| Pharmacokinetic Half-Life | Prodrug (BIIB028): ~0.5 hours Active Metabolite (CF2772): ~2.1 hours [1]. | | Key Pharmacodynamic Effects | Significant increase in Hsp70 in peripheral blood mononuclear cells (at doses ≥48 mg/m²). Significant decrease in circulating HER2 extracellular domain [1] [2]. | | Preliminary Efficacy | Stable disease for at least 8 cycles (24 weeks) was achieved in 5 out of 41 patients (12%) [1] [2]. |
For researchers, the methodological details of the cited trial are as follows [1]:
The following diagram illustrates the mechanism of this compound and the subsequent experimental confirmation of its target engagement, based on the broader context of HSP90 inhibitor function [3] [4].
The diagram shows the workflow from prodrug administration to measurable biological effects. This compound is a prodrug converted in vivo to the active metabolite CF2772 [1]. CF2772 inhibits HSP90 by binding to its N-terminal ATP-binding pocket, disrupting its chaperone function and leading to the degradation of client oncoproteins [1] [4]. This mechanism is confirmed in trials by the dose-dependent increase in HSP70 (a compensatory stress response) and decrease in client proteins like HER2 [1] [2].
The Phase I data indicates that this compound has a manageable and predictable safety profile. The adverse events observed are largely consistent with the known class effects of first-generation N-terminal HSP90 inhibitors [4] [5]. The robust pharmacodynamic evidence (HSP70 induction and HER2 reduction) confirms that the compound effectively engages its intended target at dose levels ≥48 mg/m² [1].
To further your research, I suggest:
| Biomarker | Measurement | Result & Correlation | Biological Significance |
|---|---|---|---|
| Hsp70 Induction in PBMCs [1] [2] | Protein expression levels in peripheral blood mononuclear cells (PBMCs). | Significant increase at this compound dose levels ≥ 48 mg/m². [1] [2] | A compensatory cellular stress response confirming target engagement of Hsp90. [1] |
| Circulating HER2-extracellular domain (ECD) [1] [2] | Levels of HER2-ECD in patient plasma. | Significant decrease in all patients receiving this compound at dose levels ≥ 48 mg/m². [1] [2] | Demonstrates degradation of Hsp90 client proteins, a primary mechanism of action for Hsp90 inhibitors. [1] |
The pharmacodynamic data was generated in a phase I, dose-finding study for patients with advanced solid tumors. Here are the key methodological details [1]:
The relationship between this compound's mechanism of action and the observed biomarker changes is illustrated below.
The biomarker data provides strong evidence that this compound successfully engages its intended target in humans:
BIIB028 is a prodrug designed to inhibit Heat Shock Protein 90 (Hsp90) activity. It is converted in vivo to its active metabolite, CF2772, which binds to the ATP-binding pocket of Hsp90, disrupting its chaperone function and leading to the degradation of client proteins, many of which are oncoproteins [1] [2].
The table below summarizes key findings from the Phase I dose-finding study in patients with refractory metastatic or locally advanced solid tumors [1] [2].
| Aspect | Details from Phase I Study |
|---|---|
| Study Design | Dose escalation, 3+3 design; IV infusion twice weekly in 21-day cycles [1]. |
| Patients (N) | 41 [1] [2] |
| Maximum Tolerated Dose (MTD) | 144 mg/m² [1] [2] |
| Dose-Limiting Toxicities (DLTs) | Syncope (n=1), fatigue (n=1) [1]. |
| Most Common Adverse Events | Fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), hot flushes (29%) – mostly Grade 1-2 [1] [2]. |
| Pharmacokinetics | • This compound (prodrug): Half-life ~0.5 hours • CF2772 (active metabolite): Half-life ~2.1 hours • Dose-dependent increase in plasma exposure for both [1]. | | Pharmacodynamics (Proof of Target Engagement) | • Significant increase in Hsp70 in peripheral blood mononuclear cells (PBMCs). • Significant decrease in circulating HER2 extracellular domain (at doses ≥48 mg/m²) [1] [2]. | | Efficacy (Overall Patient Population) | Stable Disease (SD) for ≥8 cycles (24 weeks) achieved in 5 patients (12%). Duration of SD: 6, 6, 8, 12.5, and 19 months [1] [2]. |
For researchers designing similar trials, the key methodologies from the this compound study are outlined below.
Hsp90 is a molecular chaperone critical for the stability and function of numerous "client proteins," including key oncogenic drivers. By inhibiting Hsp90, this compound promotes the proteasomal degradation of these clients, thereby disrupting multiple cancer-signaling pathways simultaneously [1] [3]. The following diagram illustrates this mechanism and its downstream effects on cancer cells.
Before comparing a specific product, it's crucial to understand that biomarker validation involves two parallel tracks: analytical validation (assessing the assay's performance) and clinical validation/qualification (establishing the biomarker's link to biological processes and clinical endpoints) [1].
Analytical method validation ensures an assay is reproducible and accurate, while clinical qualification is the evidentiary process of linking a biomarker with biological processes and clinical endpoints [1].
The validation of a biomarker's analytical method is a foundational step. The table below outlines the core parameters that should be characterized for any biomarker assay.
| Validation Parameter | Description |
|---|---|
| Accuracy | Closeness of agreement between a measured value and a known reference or true value [2]. |
| Precision | Closeness of agreement between a series of measurements from multiple sampling; includes within-run and between-run precision [2]. |
| Sensitivity | The lowest concentration that can be measured with acceptable accuracy and precision (Lower Limit of Quantification, LLOQ) [2]. |
| Specificity | Ability to measure the analyte accurately in the presence of other components in the sample [2]. |
| Reproducibility | The precision of the method under normal operational conditions across different laboratories [2]. |
A "fit-for-purpose" approach is recommended for validation, where the extent of validation is guided by the biomarker's intended application in the drug development process [2] [1].
A biomarker's clinical utility is often established within clinical trials. The choice of trial design depends on the strength of preliminary evidence and the specific clinical question. The following workflow outlines the decision process for selecting an appropriate clinical trial design for biomarker validation.
The different clinical trial designs for biomarker validation can be compared as follows:
| Trial Design | Key Feature | Best Use Case | Example |
|---|---|---|---|
| Enrichment [3] [4] | Only patients with a specific marker status are enrolled. | Strong pre-existing evidence suggests benefit is confined to a marker-defined subgroup. | Trastuzumab for HER2-positive breast cancer [3] [4]. |
| Unselected (All-Comers) [3] [4] | All patients are enrolled and marker status is determined for all. | Preliminary evidence is less solid or the assay's real-world reproducibility is uncertain [3]. | Tests for EGFR in lung cancer often use this design [3]. |
| Hybrid [3] | A hybrid strategy; one marker group is allocated to a specific treatment, while the other is randomized. | It is considered unethical to deny a known effective treatment to a marker-defined subgroup [3]. | The MINDACT trial used a similar strategy for a multigene assay in breast cancer [3]. |
| Retrospective [3] | Archived samples from a previous Randomized Controlled Trial (RCT) are analyzed. | To bring effective treatments to marker-defined subgroups more quickly than a new prospective trial would allow [3]. | KRAS status was validated as a predictor for anti-EGFR therapy in colorectal cancer using this method [3]. |
When analyzing data from validation studies, several statistical issues must be addressed to ensure robust and reproducible findings [5]:
Since specific data on BIIB0082 is unavailable, I suggest structuring your comparison guide using the framework below to ensure an objective and scientifically rigorous evaluation.
| Inhibitor Name | Class / Type | Reported Effects on Client Proteins / Binding | Experimental Evidence Cited |
|---|---|---|---|
| BIIB028 | Prodrug (Purine-based) | Decreased circulating HER2-ECD in all patients at dose levels ≥48 mg/m² [1]. Induction of Hsp70 in peripheral blood mononuclear cells (PBMCs) confirmed target engagement [1]. | Phase I clinical trial: Pharmacodynamic analysis in patient blood samples [1]. |
| CPUY201112 | Synthetic (Radicicol scaffold) | Induced degradation of HER2, Akt, and c-RAF in MCF-7 cells [2]. | In vitro cell biology studies (Western blot, flow cytometry) [2]. |
| Various Inhibitors (e.g., 17-AAG, 17-DMAG) | Natural product derivatives | Early clinical activity reported in HER2-positive breast cancer and other malignancies [1]. Downregulation of oncogenic client proteins is a general mechanism of Hsp90 inhibitors [3]. | Preclinical and early-phase clinical trials [1] [3]. |
Hsp90 is a molecular chaperone essential for the stability and function of many "client proteins," which are often key mediators of oncogenic signaling pathways [1] [3]. Inhibitors like this compound bind to the N-terminal ATP-binding pocket of Hsp90, blocking its chaperone function. This leads to the proteasomal degradation of its client proteins [1] [2].
The following diagram illustrates the general mechanism of how N-terminal Hsp90 inhibitors like this compound lead to client protein degradation, based on the described biology [1] [3].
The data in the table was generated using standard techniques in drug discovery and clinical development:
For your work as a researcher, please note the following: